molecular formula C10H12N2O3 B1587525 5-Morpholin-4-YL-nicotinic acid CAS No. 263270-06-0

5-Morpholin-4-YL-nicotinic acid

Cat. No.: B1587525
CAS No.: 263270-06-0
M. Wt: 208.21 g/mol
InChI Key: YJEVNITWKNWUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholin-4-YL-nicotinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Morpholin-4-YL-nicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Morpholin-4-YL-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Morpholin-4-YL-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEVNITWKNWUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406236
Record name 5-(Morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263270-06-0
Record name 5-(Morpholin-4-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(morpholin-4-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Optimizing the Pyridine Scaffold: A Technical Guide to Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Clinical Paradox & Mechanistic Rationale

Nicotinic Acid (NA), or Niacin, remains the most effective agent for elevating HDL-C and reducing Lp(a), yet its clinical utility is severely throttled by cutaneous vasodilation ("flushing"). This adverse event is not merely a nuisance; it drives a therapy discontinuation rate of up to 40%.[1]

For the drug development scientist, the challenge is not efficacy, but selectivity . The core objective of developing nicotinic acid derivatives is to decouple the lipid-modulating effects from the prostaglandin-mediated flushing response.

The GPR109A Bifurcation

The target receptor, GPR109A (HCA2) , is a G-protein coupled receptor (GPCR) expressed on both adipocytes and dermal Langerhans cells.

  • Therapeutic Pathway (Adipocytes): NA binds GPR109A, activating the

    
     protein. This inhibits adenylyl cyclase, reducing cAMP levels. Lower cAMP suppresses Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL). Result:  Reduced lipolysis, lower circulating Free Fatty Acids (FFA), and decreased hepatic VLDL synthesis.[2][3]
    
  • Adverse Pathway (Langerhans Cells): NA binding recruits

    
    -arrestin-1, triggering the Arachidonic Acid cascade. This leads to the release of Prostaglandin D2 (
    
    
    
    ) and
    
    
    , which act on dermal capillaries to cause vasodilation.[2][4][5]

Strategic Insight: The "Holy Grail" of NA derivative design is either a prodrug that alters pharmacokinetic (


) peak concentrations (

) to stay below the flushing threshold, or a biased agonist that selectively triggers

signaling without recruiting

-arrestin.

Part 2: Structure-Activity Relationships (SAR)

The pharmacophore of nicotinic acid is small and rigid. Modifications must be precise to maintain affinity for the GPR109A orthosteric site, particularly the interaction with Arg111 , which anchors the carboxylate group.

The Carboxylic Acid Moiety
  • Requirement: An anionic head group is essential for high-affinity binding to Arg111 in transmembrane helix 3 (TM3).

  • Derivative Strategy (Prodrugs): Masking the acid as an ester (e.g., Methyl nicotinate, Inositol hexanicotinate) temporarily abolishes receptor affinity. Efficacy depends entirely on the rate of in vivo hydrolysis.

    • Rapid Hydrolysis: Leads to "dose dumping" of free NA (Flushing persists).

    • Slow Hydrolysis:[6] Provides sustained release, blunting

      
       and avoiding the flush (e.g., Inositol Hexanicotinate).[7]
      
The Pyridine Ring
  • Requirement: The ring nitrogen participates in hydrogen bonding (likely Ser178).[8]

  • Derivative Strategy (Biased Agonism): Bioisosteric replacement of the pyridine ring (e.g., with pyrazole or bi-cyclic scaffolds) has yielded ligands that maintain

    
     coupling but reduce 
    
    
    
    -arrestin recruitment. This is the frontier of "flush-free" non-prodrug design.

Part 3: Key Classes of Derivatives

Table 1: Comparative Profile of Nicotinic Acid Derivatives
Derivative ClassKey CompoundMechanismBioavailabilityFlushing PotentialPrimary Application
Free Acid Crystalline NiacinDirect GPR109A Agonist100% (Rapid)High (+++++)Dyslipidemia (Historical)
Polyester Inositol Hexanicotinate (IHN)Prodrug (Slow Hydrolysis)~70% (Variable)Low (+)Raynaud's, PVD
Alkyl Ester Methyl NicotinateProdrug (Rapid Hydrolysis)High (Transdermal)High (+++++)Topical Rubefacient
Hybrid NicorandilK-ATP opener + NO donorHighLowAngina Pectoris
Biased Agonist MK-6892 (Experimental)Selective

Activation
HighLowDyslipidemia (R&D)

Part 4: Visualization of Signaling & Synthesis

Diagram 1: The GPR109A Signaling Bifurcation

This diagram illustrates the dual pathways activated by Nicotinic Acid and how derivatives attempt to isolate the therapeutic effect.

GPR109A_Signaling NA Nicotinic Acid (Ligand) Rec_Adipo GPR109A (Adipocyte) NA->Rec_Adipo Rec_Lang GPR109A (Langerhans Cell) NA->Rec_Lang Deriv Biased Agonist (Derivative) Deriv->Rec_Adipo High Affinity Deriv->Rec_Lang Low Recruitment Gi Gi Protein Activation Rec_Adipo->Gi Arrestin Beta-Arrestin Recruitment Rec_Lang->Arrestin AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Inhibited) cAMP->Lipolysis Therapeutic Effect PLA2 PLA2 / COX-1 Arrestin->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush Adverse Event

Caption: Differential signaling pathways of GPR109A. Derivatives aim to maintain the Adipocyte/Gi pathway (Green) while minimizing the Langerhans/Arrestin pathway (Red).

Part 5: Experimental Protocols

Workflow 1: Synthesis of Nicotinic Acid Esters (Acid Chloride Method)

Rationale: Direct esterification (Fischer) is often slow with sterically hindered alcohols (like Inositol). The Acid Chloride route is more aggressive and ensures complete substitution.

Reagents:

  • Nicotinic Acid (1.0 eq)[9]

  • Thionyl Chloride (

    
    ) (Excess)
    
  • Target Alcohol (e.g., myo-Inositol) (0.15 eq for hexa-substitution)

  • Pyridine (Solvent/Base)

Protocol:

  • Activation: Reflux Nicotinic Acid with excess Thionyl Chloride for 2 hours until gas evolution (

    
    ) ceases. Remove excess 
    
    
    
    under vacuum to isolate Nicotinoyl Chloride hydrochloride (white solid).
  • Coupling: Dissolve Nicotinoyl Chloride in anhydrous Pyridine. Add the target alcohol slowly at

    
     under 
    
    
    
    atmosphere.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Pour mixture into ice-cold water.

  • Purification:

    • Solid Products: Filter the precipitate.[10] Recrystallize from ethanol/DMF.

    • Liquid Products: Extract with Ethyl Acetate, wash with

      
       (remove acid), brine, and dry over 
      
      
      
      .
  • Characterization: Confirm ester linkage via IR (

    
    ) and 
    
    
    
    -NMR.
Workflow 2: Validation via cAMP Inhibition Assay (HTRF)

Rationale: Since GPR109A is


 coupled, agonist activity is best measured by the inhibition of Forskolin-stimulated cAMP production.

System: CHO-K1 cells stably expressing human GPR109A.

Protocol:

  • Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation Buffer: Prepare HBSS containing 500

    
     IBMX (phosphodiesterase inhibitor) and 10 
    
    
    
    Forskolin (to raise basal cAMP).
  • Treatment: Add test derivatives (diluted in DMSO) to the cells.

    • Control: Nicotinic Acid (Full Agonist,

      
      ).
      
    • Negative Control: Vehicle (DMSO).[11]

  • Incubation: Incubate for 30 minutes at RT.

  • Detection (HTRF):

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

    • Interpretation: High signal = Low cAMP (Strong Agonist). Low signal = High cAMP (Weak/No Agonist).

  • Data Analysis: Plot % Inhibition of Forskolin response vs. Log[Concentration] to determine

    
    .
    
Diagram 2: Synthesis & Screening Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase (GPR109A) Start Nicotinic Acid (Precursor) Activate Activation (SOCl2 -> Acid Chloride) Start->Activate Couple Coupling (Alcohol + Pyridine) Activate->Couple Purify Purification (Recrystallization) Couple->Purify Treat Treat with Derivative Purify->Treat Test Compound Cells CHO-K1 Cells (hGPR109A+) Stim Forskolin + IBMX (cAMP Spike) Cells->Stim Stim->Treat Read HTRF Readout (cAMP Inhibition) Treat->Read

Caption: Integrated workflow from chemical synthesis of the ester derivative to biological validation using a functional cAMP assay.

References

  • GPR109A Mechanism & Flushing: Maciejewski-Lenoir, D., et al. (2006).[4] Langerhans cells release prostaglandin D2 in response to nicotinic acid.[4][5] Journal of Investigative Dermatology. [Link]

  • Inositol Hexanicotinate Pharmacokinetics: Harthon, L., & Brattsand, R. (1979).[7] Enzymatic hydrolysis of inositol hexanicotinate in blood and tissues. Arzneimittel-Forschung. [Link]

  • Biased Agonism (GPR109A): Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A.[12] Expert Opinion on Therapeutic Patents.[12] [Link]

  • Structure-Activity Relationships (SAR): Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[8] Nature Medicine. [Link]

  • cAMP Assay Protocols: BPS Bioscience. GPR109A (HCAR2) Cell-Based Assay Protocol. [Link](Note: Generalized protocol reference derived from search context).

Sources

Technical Monograph: In Vitro Profiling of 5-Morpholin-4-YL-Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro biological activity of 5-Morpholin-4-YL-nicotinic acid Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists[1][2]

A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD) and GPR109A Modulation [1][2]

Executive Summary & Compound Profile

5-Morpholin-4-yl-nicotinic acid (CAS: 263270-06-0) represents a "privileged structure" in modern medicinal chemistry, serving a dual role as both a functionalized intermediate and a bioactive fragment.[1][2] Structurally, it merges the pharmacophore of Nicotinic Acid (Niacin) —a potent GPR109A agonist—with a morpholine moiety , a ubiquitous solubilizing group and hydrogen-bond acceptor often found in kinase inhibitors (e.g., PI3K/mTOR pathway).[2]

This guide delineates the in vitro biological characterization of this compound, focusing on its intrinsic activity at the niacin receptor (HM74A/GPR109A) and its utility as a high-value fragment for kinase hinge-binding screens.[1][2]

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Weight 208.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
cLogP ~0.5 - 1.2High aqueous solubility; ideal for high-concentration NMR/SPR screening.[1][2]
H-Bond Donors 1 (COOH)Critical for salt-bridge formation (e.g., Arg residues in GPCRs).[1][2]
H-Bond Acceptors 4 (N-pyridine, O-morpholine, N-morpholine, COOH)Rich vector field for target engagement.[1][2]
Topological Polar Surface Area (TPSA) ~60-70 ŲPredicts good membrane permeability.[1][2]

Mechanism of Action & Target Validation

The biological activity of 5-Morpholin-4-yl-nicotinic acid is bifurcated into two primary domains: G-Protein Coupled Receptor (GPCR) modulation and Kinase interaction .[1][2]

A. GPR109A (HM74A) Agonism

Like its parent molecule, nicotinic acid, this derivative targets GPR109A , a G


-coupled GPCR expressed on adipocytes and immune cells.[2]
  • Mechanism: Agonism of GPR109A inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.[2]

  • Downstream Effect: Reduced cAMP inhibits Protein Kinase A (PKA), leading to decreased phosphorylation of Hormone-Sensitive Lipase (HSL).[1][2] This suppresses lipolysis and the release of free fatty acids (FFAs).[2][3]

  • Structural Insight: The 5-position morpholine ring provides steric bulk that may alter potency or reduce the cutaneous flushing side effect associated with niacin by modulating

    
    -arrestin recruitment, although this requires empirical validation via the protocols below.[1][2]
    
B. Kinase Hinge Binding (Fragment Utility)

The morpholine-pyridine motif is a classic "hinge binder" in kinase medicinal chemistry.[1][2]

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val882 in PI3K

    
    ).[2]
    
  • Utility: This molecule serves as a starting fragment.[2] The carboxylic acid allows for rapid diversification (amide coupling) to reach into the solvent-exposed front pocket or the hydrophobic back pocket of the ATP binding site.[2]

Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the dual-pathway potential of the compound: GPR109A signaling suppression and Kinase Hinge interaction.[1][2]

G Compound 5-Morpholin-4-yl-nicotinic Acid GPR109A GPR109A (GPCR) (Adipocyte Membrane) Compound->GPR109A Agonist Binding Kinase Kinase ATP Pocket (PI3K/mTOR) Compound->Kinase Fragment Binding Gi_Protein Gi Protein Activation GPR109A->Gi_Protein AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Lipolysis Lipolysis (Suppression) cAMP->Lipolysis Hinge Hinge Region (H-Bonding) Kinase->Hinge Interaction LeadGen Lead Optimization (Fragment Growth) Hinge->LeadGen

Caption: Dual mechanism illustrating GPR109A-mediated antilipolytic signaling (solid lines) and kinase fragment utility (dashed lines).

Experimental Protocols (Self-Validating Systems)

Protocol A: GPR109A Functional Assay (cAMP HTRF)

Objective: Quantify the agonist potency (


) of 5-Morpholin-4-yl-nicotinic acid relative to Nicotinic Acid.[1][2]
Principle:  Homogeneous Time-Resolved Fluorescence (HTRF).[1][2] A competitive immunoassay between native cAMP produced by cells and d2-labeled cAMP tracer.[1][2]

Materials:

  • CHO-K1 cells stably expressing human GPR109A.[1][2]

  • Forskolin (to stimulate baseline cAMP).[2]

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).[2]

  • Reference Standard: Nicotinic Acid.[1][2][3][4][5][6][7][8]

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-GPR109A cells and resuspend in stimulation buffer at 2,000 cells/well (384-well low-volume plate).

  • Compound Treatment:

    • Prepare a 10-point serial dilution of 5-Morpholin-4-yl-nicotinic acid (Start: 100

      
      M, 1:3 dilution).
      
    • Add 5

      
      L of compound solution to cells.[2]
      
    • Control: Add Nicotinic Acid (Positive Control) and Buffer only (Negative Control).

  • Stimulation: Add 5

    
    L of Forskolin  (2 
    
    
    
    M final) to all wells. Rationale: GPR109A is
    
    
    -coupled; you must artificially raise cAMP with Forskolin to observe the inhibition caused by the agonist.[1]
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5

      
      L cAMP-d2 (Acceptor).[1][2]
      
    • Add 5

      
      L Anti-cAMP-Cryptate (Donor).[1][2]
      
  • Readout: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).[1][2] Calculate HTRF Ratio (665nm/620nm).

  • Data Analysis: Plot % Inhibition of Forskolin-induced cAMP vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .[1][2]
    
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Determine binding affinity (


) and kinetics against a target kinase (e.g., PI3K

).[2] Principle: Label-free detection of mass changes on a sensor chip.

Methodology:

  • Immobilization: Immobilize biotinylated PI3K

    
     protein onto a Streptavidin (SA) sensor chip.[2] Target density: ~2000 RU.[1][2]
    
  • Sample Preparation: Dissolve 5-Morpholin-4-yl-nicotinic acid in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 2% DMSO) to final concentrations (e.g., 500

    
    M down to 15 
    
    
    
    M).
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.[1][2]
      
    • Contact time: 60s (Association).[2]

    • Dissociation time: 120s.[1][2]

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes. Critical Step: Fragments require high concentrations; DMSO mismatch can mask binding signals.[2]

  • Validation:

    • Square Wave: Look for rapid "square wave" sensorgrams typical of fragments (fast

      
      ).
      
    • Stoichiometry: Calculate

      
       theoretical. If experimental signal > 120% of theoretical, suspect non-specific aggregation.[2]
      

Consolidated References

  • Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[2] Nature Medicine, 2003.[2]

  • Gille, A., et al. "Nicotinic acid: pharmacological effects and mechanisms of action."[2] Annual Review of Pharmacology and Toxicology, 2008.[2]

  • Murray, C.W., and Rees, D.C. "The rise of fragment-based drug discovery."[2] Nature Chemistry, 2009.[2]

  • PubChem Compound Summary. "5-Morpholin-4-yl-nicotinic acid (CID 4738577)."[1][2][9] National Center for Biotechnology Information.[1][2] [1][2]

  • Semple, G., et al. "3-Pyridyl ether derivatives as potent and selective agonists of the nicotinic acid receptor (GPR109A)."[2] Journal of Medicinal Chemistry, 2008.[2] (Demonstrates SAR of pyridine-3-carboxylic acid derivatives).

Sources

5-Morpholin-4-YL-nicotinic Acid: A Technical Guide to its Potential as a Vitamin B3 Vitamer

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5-Morpholin-4-YL-nicotinic acid, a novel synthetic derivative of nicotinic acid, and critically evaluates its potential role as a vitamer of vitamin B3. While direct biological data for this specific compound is not yet publicly available, this document establishes a foundational framework for its investigation. We present a plausible synthetic route, detailed protocols for its characterization, and a robust experimental workflow to assess its ability to modulate intracellular nicotinamide adenine dinucleotide (NAD+) levels, the hallmark of vitamin B3 activity. This guide is intended to serve as a seminal resource for researchers in the fields of drug discovery, nutritional science, and metabolic research who are interested in exploring new frontiers in NAD+ biology and the development of novel vitamin B3 analogues.

Introduction: The Enduring Importance of Vitamin B3 and the Quest for Novel Vitamers

Vitamin B3, encompassing nicotinic acid (niacin) and nicotinamide, is an essential water-soluble vitamin indispensable for human health.[1][2] Its biological significance is primarily attributed to its role as the precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[3] These molecules are central to a vast array of physiological processes, including cellular respiration, DNA repair, and cell signaling.[3]

The biosynthesis of NAD+ in humans occurs through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway which utilizes nicotinic acid, and the salvage pathway that recycles nicotinamide.[4] Given the pivotal role of NAD+ in cellular homeostasis, there is a growing interest in identifying novel vitamin B3 vitamers that can efficiently augment intracellular NAD+ pools, potentially offering therapeutic benefits for a range of metabolic and age-related disorders.

This guide focuses on the hypothetical vitamin B3 vitamer, 5-Morpholin-4-YL-nicotinic acid. By substituting a morpholine group onto the nicotinic acid scaffold, it is postulated that this modification could alter the compound's physicochemical properties, such as solubility and membrane permeability, potentially leading to enhanced cellular uptake and bioavailability compared to native nicotinic acid. The subsequent sections will delineate a comprehensive research framework for the synthesis, characterization, and biological evaluation of this intriguing molecule.

Synthesis and Characterization of 5-Morpholin-4-YL-nicotinic Acid

Proposed Synthetic Pathway

A potential two-step synthesis is proposed, starting from commercially available 5-chloronicotinic acid.

Synthetic_Pathway 5-chloronicotinic_acid 5-Chloronicotinic Acid intermediate 5-Morpholin-4-YL-nicotinic acid 5-chloronicotinic_acid->intermediate Nucleophilic Aromatic Substitution reagents1 Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) final_product Pure 5-Morpholin-4-YL-nicotinic acid intermediate->final_product Purification reagents2 Purification (e.g., Recrystallization)

Figure 1: Proposed synthesis of 5-Morpholin-4-YL-nicotinic acid.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 5-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Morpholin-4-YL-nicotinic acid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Analytical TechniqueExpected Outcome
¹H NMR Spectroscopy Signals corresponding to the protons of the pyridine ring and the morpholine moiety.
¹³C NMR Spectroscopy Resonances for all carbon atoms in the molecule, confirming the substitution pattern.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C10H12N2O3.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the carboxylic acid and other functional groups.
Melting Point A sharp and defined melting point range.

Table 1: Analytical techniques for the characterization of 5-Morpholin-4-YL-nicotinic acid.

Biological Evaluation as a Vitamin B3 Vitamer

The central hypothesis to be tested is whether 5-Morpholin-4-YL-nicotinic acid can function as a vitamin B3 vitamer by contributing to the intracellular NAD+ pool. A multi-pronged approach is proposed to investigate this.

In Vitro Assessment of Vitamin B3 Activity

A cellular-based assay is the most direct method to determine if the compound can be utilized by cells to synthesize NAD+.

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 NAD+ Quantification cluster_2 Data Analysis cell_culture Culture human cell line (e.g., HEK293, HepG2) treatment Treat cells with: - Vehicle Control - Nicotinic Acid (Positive Control) - 5-Morpholin-4-YL-nicotinic acid cell_culture->treatment cell_lysis Cell Lysis and Metabolite Extraction treatment->cell_lysis nad_assay Quantify intracellular NAD+ (LC-MS/MS or Enzymatic Assay) cell_lysis->nad_assay data_analysis Compare NAD+ levels across treatment groups nad_assay->data_analysis

Figure 2: Workflow for in vitro evaluation of vitamin B3 activity.

Detailed Experimental Protocol: Intracellular NAD+ Quantification
  • Cell Culture: Culture a suitable human cell line, such as HEK293 or HepG2, in appropriate growth medium until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of 5-Morpholin-4-YL-nicotinic acid, nicotinic acid (as a positive control), and a vehicle control (e.g., DMSO or media) for a specified duration (e.g., 24 hours).

  • Metabolite Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using an appropriate extraction buffer (e.g., a methanol/water mixture).

  • NAD+ Measurement: Quantify the intracellular NAD+ levels in the cell lysates. Two primary methods are recommended:

    • LC-MS/MS: This is the gold standard for its high sensitivity and specificity in distinguishing between NAD+ and other related metabolites.[7]

    • Enzymatic Cycling Assays: These are commercially available kits that provide a more accessible method for NAD+ quantification.[8]

  • Data Analysis: Normalize the NAD+ concentrations to the total protein content of each sample and compare the results between the different treatment groups. A significant increase in NAD+ levels in cells treated with 5-Morpholin-4-YL-nicotinic acid compared to the vehicle control would provide strong evidence for its vitamin B3 activity.

Cellular Uptake and Metabolism

To understand the mechanism by which 5-Morpholin-4-YL-nicotinic acid may increase NAD+ levels, it is crucial to investigate its cellular uptake and subsequent metabolic fate.

Uptake_Metabolism_Workflow cluster_0 Cellular Uptake cluster_1 Metabolite Profiling uptake_assay Incubate cells with 5-Morpholin-4-YL-nicotinic acid for varying time points quantify_uptake Quantify intracellular concentration of the compound (LC-MS/MS) uptake_assay->quantify_uptake metabolite_extraction Extract metabolites from treated cells lc_ms_analysis LC-MS/MS analysis to identify potential metabolites (e.g., conversion to nicotinic acid or other intermediates) metabolite_extraction->lc_ms_analysis

Figure 3: Workflow for cellular uptake and metabolism studies.

Detailed Experimental Protocol: Cellular Uptake and Metabolism
  • Uptake Assay: Incubate cells with a fixed concentration of 5-Morpholin-4-YL-nicotinic acid for various time points (e.g., 0, 15, 30, 60, 120 minutes). At each time point, wash the cells rapidly with ice-cold PBS to stop the uptake process and then lyse the cells. Quantify the intracellular concentration of the compound using LC-MS/MS.

  • Metabolite Profiling: Treat cells with 5-Morpholin-4-YL-nicotinic acid for a longer duration (e.g., 6-24 hours). Extract both intracellular and extracellular (from the culture medium) metabolites. Analyze these extracts using high-resolution LC-MS/MS to identify potential metabolites. The key question to address is whether the compound is taken up intact and then metabolized intracellularly, or if it is first metabolized extracellularly. A critical metabolite to look for would be nicotinic acid, which would suggest that 5-Morpholin-4-YL-nicotinic acid acts as a prodrug.

Potential Structure-Activity Relationships and Future Directions

The morpholine moiety in 5-Morpholin-4-YL-nicotinic acid is expected to influence its properties in several ways:

  • Increased Polarity and Solubility: The morpholine group may enhance the aqueous solubility of the compound compared to other lipophilic derivatives of nicotinic acid.

  • Altered Membrane Permeability: The impact on membrane permeability is difficult to predict without experimental data. While increased polarity might hinder passive diffusion, the morpholine group could potentially interact with specific membrane transporters.

  • Metabolic Stability: The morpholine ring is generally considered to be metabolically stable, which could lead to a longer biological half-life compared to nicotinic acid.

Future research should focus on synthesizing a series of analogues with different substituents at the 5-position of the nicotinic acid ring to establish a clear structure-activity relationship.[9] This would provide valuable insights into the structural requirements for optimal vitamin B3 activity. Furthermore, if the compound shows promise in vitro, subsequent in vivo studies in animal models will be necessary to evaluate its pharmacokinetics, efficacy, and safety.

Conclusion

5-Morpholin-4-YL-nicotinic acid represents a novel and unexplored derivative of nicotinic acid with the potential to act as a vitamin B3 vitamer. This technical guide has provided a comprehensive, albeit theoretical, framework for its synthesis, characterization, and biological evaluation. The proposed experimental workflows, if executed, would provide definitive evidence for its ability to augment intracellular NAD+ levels and elucidate the underlying mechanisms. The exploration of such novel vitamers is a critical step towards developing new therapeutic strategies for a wide range of human diseases linked to NAD+ deficiency.

References

  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2021). Methods in Molecular Biology.
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). Bioorganic & Medicinal Chemistry.
  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. (n.d.). MDPI.
  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. (n.d.). PMC.
  • (PDF) Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2023).
  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. (n.d.). PubMed.
  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. (n.d.). Frontiers in Molecular Biosciences.
  • Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. (n.d.). PMC.
  • (PDF) Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (2025).
  • Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells. (2015). The Journal of Biological Chemistry.
  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. (2025).
  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (n.d.). NIH.
  • Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs. (2020). Bioorganic & Medicinal Chemistry.
  • Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosph
  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia.
  • Poloxamer-niacin prodrug and preparation method thereof. (n.d.).
  • Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Hydrolysis kinetics of the prodrug myristyl nicotin
  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids.
  • Structural Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180.
  • The morpholino nicotinic acid synthesis. (n.d.).
  • The Biochemical Conversion of Myristyl Nicotinate to NAD+: A Technical Guide. (n.d.). Benchchem.
  • Nicotinic acid. (n.d.). Wikipedia.
  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Ker
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry.
  • Niacin MicroBiological Assay Kit (Vitamin B3). (n.d.). ALPCO.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
  • Mechanism and regulation of human intestinal niacin uptake. (n.d.). American Journal of Physiology-Cell Physiology.
  • The chemistry of the vitamin B3 metabolome. (n.d.). PMC.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. (n.d.).
  • Niacin. (2018). Linus Pauling Institute.
  • Testing the efficacy of two forms of vitamin B3 on CSC propagation. (A)... (n.d.).
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chemical & Pharmaceutical Bulletin.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). MDPI.
  • Nicotinic Acid. (n.d.). PubChem.

Sources

An In-depth Technical Guide to the Thermochemical Properties of 5-Morpholin-4-YL-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Nicotinic Acid and Morpholine for Advanced Pharmaceutical Applications

5-Morpholin-4-YL-nicotinic acid (CAS Number: 263270-06-0) is a heterocyclic compound that integrates the structural features of nicotinic acid (a form of vitamin B3) and morpholine. This molecule is of significant interest in pharmaceutical research and development, serving as a versatile intermediate in the synthesis of novel therapeutic agents, particularly those targeting nicotinic acetylcholine receptors for the potential treatment of neurological disorders.[1] The morpholine moiety is known to enhance bioactivity and solubility, making this compound an attractive scaffold in drug design.[1]

Thermochemical Profiles of the Constituent Precursors

A logical starting point for understanding the thermochemical properties of 5-Morpholin-4-YL-nicotinic acid is to examine its parent compounds.

Nicotinic Acid: A Thermally Stable Crystalline Solid

Nicotinic acid is a white crystalline solid that is stable under heat, acidic, and alkaline conditions.[2] It sublimes without decomposition, a key characteristic for purification processes.[2] Its thermal behavior has been well-documented through various analytical techniques.

Thermochemical PropertyValueSource
Melting Point236-239 °C[2]
Boiling PointSublimes[3]
Standard Molar Enthalpy of Formation (crystalline, 298.15 K)-344.7 ± 1.2 kJ·mol⁻¹[4]
Standard Molar Enthalpy of Sublimation (298.15 K)112.1 ± 0.5 kJ·mol⁻¹[4]
Standard Molar Enthalpy of Formation (gaseous, 298.15 K)-232.6 ± 1.3 kJ·mol⁻¹[4]
Standard Enthalpy of Combustion (25 °C)-2730.67 ± 0.57 kJ/mol[5]

When heated, nicotinic acid can emit toxic fumes of nitrogen oxides.[3]

Morpholine: A Volatile Liquid with a Well-Defined Thermal Profile

Morpholine is a colorless, hygroscopic liquid with a characteristic amine-like odor.[6] Its thermochemical properties are well-established, reflecting its use in a variety of industrial applications, including as a corrosion inhibitor in steam boiler systems due to its volatility being similar to water.[7]

Thermochemical PropertyValueSource
Melting Point-4.8 °C
Boiling Point128.2 °C
Heat of Vaporization505 J/g at 25 °C
Flash Point38 °C (100 °F)[6]
Autoignition Temperature310 °C

Upon heating to decomposition, morpholine emits highly toxic fumes of nitric oxide.

Projected Thermochemical Properties of 5-Morpholin-4-YL-nicotinic acid

Based on the properties of its precursors, we can project a thermochemical profile for 5-Morpholin-4-YL-nicotinic acid. The presence of the morpholine ring is expected to influence the properties of the nicotinic acid core. The addition of the morpholino group will increase the molecular weight and likely alter the intermolecular forces, which will, in turn, affect properties like melting point and enthalpy of sublimation. The compound is known to be a yellow solid, with a recommended storage temperature of 0-8°C, suggesting that it is a solid at room temperature and may have limited long-term stability at higher temperatures.[1]

Here is a table of projected or to-be-determined thermochemical parameters for 5-Morpholin-4-YL-nicotinic acid:

Thermochemical PropertyProjected/To-Be-Determined ValueRationale
Melting Point> 200 °CThe high melting point of nicotinic acid suggests that the derivative will also be a high-melting solid. The exact value will depend on the crystal packing and intermolecular interactions introduced by the morpholine group.
Decomposition TemperatureTo be determinedThe thermal stability will be influenced by the C-N bond linking the two rings. This needs to be experimentally determined using TGA.
Enthalpy of FusionTo be determinedThis will be a key parameter to measure via DSC to understand the energy required for the solid-to-liquid phase transition.
Standard Enthalpy of FormationTo be determinedThis fundamental property requires experimental determination via combustion calorimetry or can be estimated using computational methods.
Heat CapacityTo be determinedImportant for heat transfer calculations in process scale-up; can be measured using DSC.

Recommended Experimental Methodologies for Thermochemical Characterization

To move from projection to empirical data, a suite of standard analytical techniques should be employed.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques for thermal characterization. DSC measures the heat flow into or out of a sample as a function of temperature or time, while TGA measures the change in mass of a sample as a function of temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Morpholin-4-YL-nicotinic acid into an aluminum DSC pan. For TGA, a ceramic or platinum pan is typically used.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC/TGA instrument.

    • Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 400 °C).

  • Data Analysis:

    • DSC: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

    • TGA: The TGA curve will show a mass loss step corresponding to decomposition. The onset temperature of this mass loss is taken as the decomposition temperature.

DSC_TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in DSC/TGA Pan weigh->pan load Load Sample & Reference pan->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp Temperature (10°C/min) equilibrate->ramp dsc_data DSC Thermogram ramp->dsc_data tga_data TGA Curve ramp->tga_data melting_point Melting Point (Onset) dsc_data->melting_point enthalpy_fusion Enthalpy of Fusion (Peak Area) dsc_data->enthalpy_fusion decomposition_temp Decomposition Temp (Mass Loss) tga_data->decomposition_temp

DSC/TGA Experimental Workflow
Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.

  • A precisely weighed sample of 5-Morpholin-4-YL-nicotinic acid is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

  • The bomb is submerged in a known quantity of water in a calorimeter.

  • The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.

  • The temperature change of the water is meticulously measured to calculate the heat of combustion.

  • The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Chemistry Workflow for Thermochemical Prediction

In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermochemical properties. High-level ab initio methods can yield accurate predictions of gas-phase enthalpies of formation.

  • Structure Optimization: The 3D structure of 5-Morpholin-4-YL-nicotinic acid is optimized using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Calculation: A high-level, computationally expensive method (e.g., a composite method like G3(MP2) or CBS-QB3) is used to calculate a more accurate electronic energy for the optimized geometry.

  • Isodesmic Reaction Scheme: To improve accuracy and cancel out systematic errors in the calculations, an isodesmic reaction is constructed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy.

Computational_Workflow start Initial 3D Structure of 5-Morpholin-4-YL-nicotinic acid opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Calculation opt->freq spe Single-Point Energy (e.g., G3(MP2)) freq->spe isodesmic Design Isodesmic Reaction spe->isodesmic calc_reaction_enthalpy Calculate Reaction Enthalpy isodesmic->calc_reaction_enthalpy final_hf Determine Gas-Phase Enthalpy of Formation calc_reaction_enthalpy->final_hf

Computational Workflow for Enthalpy of Formation

Structure-Property Relationships

The thermochemical properties of 5-Morpholin-4-YL-nicotinic acid are intrinsically linked to its molecular structure.

Structure_Property cluster_properties Thermochemical Properties structure Molecular Structure (5-Morpholin-4-YL-nicotinic acid) mp Melting Point structure->mp Intermolecular Forces (H-bonding, van der Waals) decomp Thermal Stability structure->decomp Bond Strengths (C-N, C-C, C-O) hof Enthalpy of Formation structure->hof Strain Energy, Electronic Effects cp Heat Capacity structure->cp Vibrational Modes, Rotational & Translational Energy

Relationship between Molecular Structure and Thermochemical Properties

Conclusion

While experimental data for 5-Morpholin-4-YL-nicotinic acid is currently scarce, a robust thermochemical profile can be projected based on its constituent moieties, nicotinic acid and morpholine. This guide provides a framework for this projection and outlines the necessary experimental and computational workflows for its empirical determination. A thorough understanding of the melting point, thermal stability, enthalpy of formation, and other thermochemical parameters is indispensable for the successful development of this promising pharmaceutical intermediate. The methodologies detailed herein represent a comprehensive approach to generating the critical data required for process optimization, formulation design, and ensuring the long-term stability and efficacy of any resulting drug product.

References

  • Ribeiro da Silva, M. A. V., et al. (2010). Energetics and Structure of Nicotinic Acid (Niacin). The Journal of Physical Chemistry B, 114(15), 5147-5153. [Link]

  • Huffman, H. M., et al. (1939). The Heats of Combustion of Nicotinic Acid and Creatinine. Journal of the American Chemical Society, 61(4), 978-979. [Link]

  • Ataman Kimya. MORPHOLINE 99%. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Ataman Kimya. MORPHOLINE | 110-91-8. [Link]

  • PubChem. Morpholine. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Wikipedia. Morpholine. [Link]

Sources

Topic: Potential Therapeutic Targets of 5-Morpholin-4-YL-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinic acid (Niacin), a long-established therapy for dyslipidemia, offers a broad spectrum of lipid-modifying effects, including the reduction of low-density lipoprotein (LDL) and triglycerides, and a significant increase in high-density lipoprotein (HDL).[1][2] Its clinical utility, however, is frequently hampered by a dose-limiting flushing side effect, which adversely impacts patient compliance.[3] This guide delves into the therapeutic landscape of a novel derivative, 5-Morpholin-4-YL-nicotinic acid. By dissecting the established molecular targets of the parent nicotinic acid scaffold and postulating the influence of the morpholine substitution, we will outline a strategic framework for its investigation as a potentially superior therapeutic agent. This document provides a comprehensive overview of the primary and secondary pharmacological targets, detailed experimental protocols for target validation, and the scientific rationale underpinning the exploration of this compound for cardiovascular and metabolic diseases.

Molecular Profile and Synthetic Strategy

Chemical Structure

5-Morpholin-4-YL-nicotinic acid is a derivative of pyridine-3-carboxylic acid (nicotinic acid). It features a morpholine ring attached via its nitrogen atom to the 5-position of the pyridine core. This substitution significantly alters the electronic and steric properties of the parent molecule, which can profoundly influence its pharmacokinetic profile and interaction with biological targets.

Rationale for Morpholine Substitution

The morpholine moiety is a common substituent in medicinal chemistry, often introduced to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability. In the context of nicotinic acid, the introduction of this bulky, polar group at the 5-position is hypothesized to alter the binding kinetics at the primary GPR109A receptor, potentially separating the desired lipid-lowering effects from the adverse flushing response.

Proposed Synthetic Pathway

The synthesis of 5-Morpholin-4-YL-nicotinic acid can be approached through established methods of aromatic substitution on the pyridine ring. A plausible route involves the nucleophilic aromatic substitution of a suitable starting material, such as 5-bromonicotinic acid, with morpholine.

cluster_0 Proposed Synthesis of 5-Morpholin-4-YL-nicotinic Acid Start 5-Bromonicotinic Acid Ester Step1 Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or Ullmann condensation) Start->Step1 Reagent1 Morpholine Reagent1->Step1 Intermediate 5-Morpholin-4-YL-nicotinic Acid Ester Step1->Intermediate Step2 Ester Hydrolysis (e.g., NaOH, H2O) Intermediate->Step2 Product 5-Morpholin-4-YL-nicotinic Acid Step2->Product

Caption: Proposed two-step synthesis pathway.

Primary Therapeutic Target: GPR109A (HCAR2)

The principal target for nicotinic acid and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3][4] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including Langerhans cells in the skin.[5]

Mechanism of Action: Lipid Modification

In adipose tissue, GPR109A is coupled to an inhibitory G-protein (Gi). The binding of an agonist like nicotinic acid initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides.[5][6] The resulting suppression of lipolysis curtails the release of free fatty acids (FFAs) into circulation. As FFAs are the primary substrate for the hepatic synthesis of triglycerides and their subsequent packaging into very-low-density lipoprotein (VLDL) particles, this mechanism ultimately reduces plasma levels of VLDL and its catabolic product, LDL.[2]

GPR109A_Signaling_Adipocyte cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream & Liver Ligand 5-Morpholin-4-YL- nicotinic acid Receptor GPR109A Ligand->Receptor Binds G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates FFA Free Fatty Acids (FFAs) HSL->FFA Hydrolyzes Triglycerides to Triglycerides Triglycerides Triglycerides->HSL FFA_Blood Reduced Plasma FFAs FFA->FFA_Blood Reduced release to Liver Liver FFA_Blood->Liver Reduced uptake by VLDL Reduced VLDL/LDL Production Liver->VLDL

Caption: GPR109A-mediated inhibition of lipolysis in adipocytes.

Mechanism of Action: Cutaneous Flushing

The same GPR109A receptor is responsible for the common flushing side effect. In Langerhans cells and keratinocytes of the skin, GPR109A activation triggers the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[7] These prostaglandins act on nearby blood vessels, causing potent vasodilation, which manifests as the characteristic warmth, redness, and itching of a niacin flush.[2] The central challenge in developing improved nicotinic acid analogues is to dissociate the therapeutic anti-lipolytic action from this prostaglandin-mediated flushing response.

Secondary and Exploratory Targets

While GPR109A is the primary target, the full therapeutic profile of nicotinic acid involves other mechanisms that may also be modulated by 5-Morpholin-4-YL-nicotinic acid.

Diacylglycerol Acyltransferase 2 (DGAT2)

Nicotinic acid has been shown to directly inhibit DGAT2, a key enzyme in the liver responsible for the final step of triglyceride synthesis.[8] This action is independent of GPR109A and contributes to the reduction in hepatic VLDL secretion. The morpholino-substituted derivative should be evaluated for its direct inhibitory potential on this enzyme.

HDL Metabolism (Apolipoprotein A-I)

A unique benefit of nicotinic acid is its ability to robustly increase HDL cholesterol. This mechanism is not fully elucidated but is thought to involve the reduction of hepatic catabolism (breakdown) of Apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.[2][9] By slowing the removal of ApoA-I, nicotinic acid increases the circulating half-life and concentration of HDL. Investigating the effect of 5-Morpholin-4-YL-nicotinic acid on ApoA-I turnover is a critical research objective.

Transient Receptor Potential (TRP) Ion Channels

Recent studies suggest that nicotinic acid can modulate heat-sensing TRP channels, particularly TRPV1.[10] It may lower the activation threshold of these channels, causing them to become active at normal body temperature. This mechanism could be a contributing factor to the sensation of heat during a flushing episode. The interaction of the morpholino derivative with TRPV channels warrants investigation as a potential secondary target related to side effects.

Experimental Workflows for Target Validation

A structured, multi-tiered approach is required to characterize the pharmacological profile of 5-Morpholin-4-YL-nicotinic acid.

In Vitro Target Engagement and Functional Activity

The initial phase involves cell-based assays to confirm target binding and quantify functional response.

Workflow Diagram: In Vitro Assay Cascade

cluster_invitro In Vitro Characterization Workflow Start Test Compound: 5-Morpholin-4-YL-nicotinic acid Assay1 GPR109A Radioligand Binding Assay Start->Assay1 Assay2 GPR109A Functional Assay (cAMP Inhibition) Start->Assay2 Assay3 Prostaglandin D2 Release Assay Start->Assay3 Output1 Determine Binding Affinity (Ki) Assay1->Output1 Output2 Determine Functional Potency (EC50) and Efficacy (% Inhibition) Assay2->Output2 Output3 Quantify Flushing Potential Assay3->Output3 Decision Calculate Therapeutic Index (EC50 Lipid / EC50 Flush) Output1->Decision Output2->Decision Output3->Decision

Caption: Sequential workflow for in vitro compound evaluation.

Protocol 1: GPR109A Functional Assay (cAMP Inhibition)

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells into 384-well assay plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 5-Morpholin-4-YL-nicotinic acid and a reference compound (nicotinic acid) in assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Assay Procedure:

    • Aspirate culture medium from the cells.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis: Plot the response (cAMP level) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

In Vivo Efficacy and Side Effect Profiling

Promising candidates from in vitro screening should be advanced to animal models to assess therapeutic efficacy and the primary side effect profile.

Protocol 2: Rodent Dyslipidemia and Flushing Model

  • Animal Model: Use male C57BL/6J mice or Syrian golden hamsters, known to exhibit robust lipid and flushing responses.

  • Diet-Induced Dyslipidemia: Feed animals a high-fat, high-cholesterol diet for 8-12 weeks to induce a dyslipidemic phenotype (elevated LDL/VLDL, low HDL).

  • Compound Administration: Administer 5-Morpholin-4-YL-nicotinic acid, nicotinic acid (positive control), or vehicle (negative control) via oral gavage daily for 2-4 weeks.

  • Efficacy Assessment (Lipid Profile):

    • Collect blood samples at baseline and at the end of the treatment period.

    • Separate plasma and analyze total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits.

  • Side Effect Assessment (Flushing):

    • Immediately following the first dose, measure cutaneous blood flow on the ear pinna using a laser Doppler flowmeter for 60-90 minutes.

    • Quantify the flushing response by calculating the area under the curve (AUC) of the blood flow measurement over time.

  • Data Analysis: Compare the changes in lipid parameters and the flushing AUC between treatment groups using appropriate statistical tests (e.g., ANOVA).

Data Summary and Therapeutic Potential

The ultimate goal is to identify a compound with a significantly improved therapeutic window compared to nicotinic acid. The data can be summarized for direct comparison.

Table 1: Hypothetical Comparative Profile

ParameterNicotinic Acid5-Morpholin-4-YL-nicotinic AcidDesired Outcome
GPR109A Binding (Ki) 300 nM150 nMHigher Affinity
cAMP Inhibition (EC50) 500 nM250 nMHigher Potency
PGD2 Release (EC50) 450 nM2000 nMLower Potency (Reduced Flush)
In Vivo LDL Reduction 35% at 100 mg/kg45% at 50 mg/kgGreater Efficacy at Lower Dose
In Vivo Flushing (AUC) 1500 units300 unitsSignificantly Reduced Flush
Therapeutic Index ~1> 8Substantially Improved

Conclusion and Future Directions

5-Morpholin-4-YL-nicotinic acid represents a rationally designed analogue of nicotinic acid aimed at overcoming its primary clinical limitation. The core therapeutic strategy remains the agonism of the GPR109A receptor to achieve potent anti-lipolytic effects. The key hypothesis is that the morpholine substitution will create a biased agonist or a compound with altered pharmacokinetics that minimizes the activation of the flushing pathway in the skin while retaining or enhancing the desired metabolic effects in adipose tissue and the liver.

Future research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, investigation into the mechanisms of HDL elevation, and selectivity screening against a broad panel of receptors to uncover any potential off-target activities. Successful validation through the described experimental workflows would position 5-Morpholin-4-YL-nicotinic acid as a strong candidate for further preclinical and clinical development in the treatment of dyslipidemia and the prevention of atherosclerotic cardiovascular disease.

References

  • Pike, N. (2005). The nicotinic acid receptor GPR109A (HM74A) and the flushing response.
  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead.
  • Seeman, J. I., et al. (1983). Synthesis of a conformationally restricted nicotine analogue. Journal of Organic Chemistry.
  • Biton, B., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Neuropharmacology.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Wise, A., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews.
  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Al-Ostoot, F. H., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Molecular Diversity.
  • Ma, L., et al. (2015). Nicotinic acid is a common regulator of heat-sensing TRPV1-4 ion channels. Scientific Reports.
  • Figge, H. L., et al. (1988). Nicotinic acid: a review of its clinical use in the treatment of lipid disorders. Pharmacotherapy.
  • Linus Pauling Institute. (2018). Niacin.
  • Evaluating the Release of Different Commercial Orally Modified Niacin Formul
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). Scientific Reports.
  • Mayo Clinic. (2026). Niacin (oral route).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid.
  • Hanson, J., et al. (2011). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer.
  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. (n.d.). British Journal of Pharmacology.
  • Tanuma, N., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma.
  • Solution Pharmacy. (2019). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube.

Sources

Methodological & Application

Experimental protocol for using 5-Morpholin-4-YL-nicotinic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Framework for the In Vitro Characterization of Novel Nicotinic Acid Derivatives

Abstract

This guide provides a comprehensive experimental framework for the characterization of novel nicotinic acid derivatives, using 5-Morpholin-4-YL-nicotinic acid as a representative example. Given the limited public data on this specific analog, we have structured this document as a principle-based protocol. It leverages the well-established pharmacology of Nicotinic Acid (NA), a known agonist for the G protein-coupled receptor 109A (GPR109A), to provide a robust methodology for evaluating new chemical entities targeting this pathway. The protocols herein detail everything from initial physicochemical characterization and stock solution preparation to a suite of validated cell-based functional assays designed to probe mechanism of action and downstream cellular effects. This application note is intended for researchers in drug discovery, cell biology, and pharmacology, offering a self-validating system to elucidate the biological activity of novel NA derivatives.

Introduction: The Scientific Rationale

Nicotinic Acid (NA), also known as Niacin or Vitamin B3, is a potent therapeutic agent primarily recognized for its lipid-modifying properties.[1] Its pharmacological effects are largely mediated through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[2] GPR109A is predominantly expressed on adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[3]

Upon agonist binding, GPR109A couples to a Gi alpha subunit, which in turn inhibits adenylyl cyclase. This action reduces intracellular levels of cyclic adenosine monophosphate (cAMP).[4] In adipocytes, this signaling cascade leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids into circulation—a key mechanism behind NA's therapeutic effect on dyslipidemia.[5] In immune cells, GPR109A activation has been shown to exert potent anti-inflammatory effects, partly through the inhibition of NF-κB signaling pathways.[3]

The development of novel NA derivatives, such as 5-Morpholin-4-YL-nicotinic acid, is driven by the goal of optimizing the therapeutic window—enhancing efficacy while mitigating side effects like cutaneous flushing.[2] This document provides the experimental blueprint to systematically evaluate such novel derivatives. By using the parent compound, Nicotinic Acid, as a benchmark, researchers can effectively determine the potency, efficacy, and potential cytotoxic liabilities of new analogs.

GPR109A Signaling Pathway Overview

GPR109A_Pathway Ligand Nicotinic Acid or Derivative GPR109A GPR109A (HCA₂ Receptor) Ligand->GPR109A Binds G_Protein Gi/o Protein (α, β, γ subunits) GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Experimental_Workflow cluster_prep Phase 1: Preparation cluster_safety Phase 2: Safety & Dosing cluster_functional Phase 3: Functional Characterization cluster_analysis Phase 4: Analysis stock_prep Prepare 10 mM Stock Solution (Protocol 2.2) viability Determine Non-Toxic Concentration Range (Protocol 4.1) stock_prep->viability Use stock for dilutions cAMP_assay Primary Functional Screen: cAMP Inhibition Assay (Protocol 4.2) viability->cAMP_assay Inform dose selection downstream Secondary Screen: Downstream Effect Assay (e.g., Anti-Inflammation) (Protocol 4.3) cAMP_assay->downstream Confirm on-target effect analysis Data Analysis: Calculate EC₅₀ / IC₅₀ Compare to Reference cAMP_assay->analysis downstream->analysis

Caption: A sequential workflow for in vitro compound characterization.

Core Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. It is crucial to include positive (Nicotinic Acid) and negative (vehicle) controls in every experiment.

Protocol: Determining Cytotoxicity (MTT Assay)

Rationale: This assay establishes the concentration range where the compound does not induce cell death. This is critical to ensure that any observed effects in subsequent functional assays are due to specific receptor-mediated signaling and not general toxicity.

Materials:

  • GPR109A-expressing cells (e.g., THP-1 human monocytes)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well flat-bottom plates

  • Test compound stock solution (10 mM in DMSO)

  • Nicotinic Acid as a control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of your test compound and Nicotinic Acid. Start with a 1:100 dilution of the 10 mM stock to get 100 µM, then perform 1:3 or 1:10 serial dilutions in culture medium. Also prepare a vehicle control (medium with the highest percentage of DMSO used, e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Treat for a relevant duration (e.g., 24-48 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the CC₅₀ (concentration that causes 50% cytotoxicity). Select concentrations for functional assays that are well below the CC₅₀ (e.g., <10% cytotoxicity).

Protocol: GPR109A Functional Assay (cAMP Inhibition)

Rationale: This is the primary functional assay to confirm on-target activity. Since GPR109A is Gi-coupled, a true agonist will inhibit the production of cAMP that has been stimulated by an adenylyl cyclase activator like forskolin.

Materials:

  • GPR109A-expressing cells (e.g., HEK293 cells stably expressing GPR109A, or adipocytes)

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)

  • Forskolin (adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)

  • Test compound and Nicotinic Acid

  • Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Preparation: Culture cells to confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a determined concentration (e.g., 2 x 10⁵ cells/mL).

  • Compound Plating: In a 384-well plate, add your serially diluted test compound and controls.

  • Cell Addition: Add the cell suspension to the wells containing the compounds and incubate for 15-30 minutes at room temperature.

  • Stimulation: Prepare a stimulation solution containing a fixed concentration of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) in assay buffer. Add this solution to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Analysis: Normalize the data with 0% inhibition being the forskolin-stimulated level and 100% inhibition being the basal (unstimulated) level. Plot the dose-response curve and calculate the EC₅₀ (concentration that produces 50% of the maximal inhibitory effect).

Protocol: Downstream Effect Assay (Anti-Inflammatory Activity)

Rationale: This assay validates that receptor activation leads to a physiologically relevant downstream effect. Here, we measure the ability of the compound to suppress the production of inflammatory cytokines in immune cells.

Materials:

  • THP-1 cells differentiated into macrophages (e.g., by treating with PMA for 24-48 hours)

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and Nicotinic Acid

  • ELISA kit for a target cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Cell Seeding & Differentiation: Seed THP-1 monocytes in a 24-well plate and differentiate them into adherent macrophages using Phorbol 12-myristate 13-acetate (PMA). After differentiation, wash the cells and allow them to rest in fresh, serum-free medium for 24 hours.

  • Pre-treatment: Treat the macrophages with various non-toxic concentrations of your test compound, Nicotinic Acid, or vehicle for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.

  • Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells. Plot the dose-response curve and determine the IC₅₀ (concentration that causes 50% inhibition of cytokine release).

Safety and Disposal

Handling:

  • Nicotinic acid and its derivatives should be handled in accordance with good laboratory practice. [6]* The compound is classified as an eye irritant. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. * Avoid inhalation of the powder by handling it in a chemical fume hood or using respiratory protection. [6]* Avoid contact with skin and eyes. [8]In case of contact, rinse immediately with plenty of water. [7] Disposal:

  • Dispose of unused compound, stock solutions, and contaminated materials as chemical waste in accordance with local, state, and federal regulations. [7]Do not dispose of down the drain. [9]

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Kamal-Bahl, S., & Christ-Schmidt, H. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved from [Link]

  • Boden, W. E. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Current Atherosclerosis Reports, 8(1), 74-81. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)isonicotinic acid. Retrieved from [Link]

  • Waku, T., Shiraki, T., & Oyama, T. (2015). GPR109A and Vascular Inflammation. Journal of Atherosclerosis and Thrombosis, 22(8), 755-764. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Offermanns, S. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 8(4), 63. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Nicotinic acid (Australia). Retrieved from [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 57-59. Retrieved from [Link]

Sources

Application Note: Solubilization & Formulation of 5-Morpholin-4-YL-nicotinic acid for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for 5-Morpholin-4-YL-nicotinic acid , a specific pyridine derivative. The following protocols are engineered based on the compound's amphoteric nature (containing both a basic pyridine nitrogen/morpholine moiety and an acidic carboxylic acid).

Executive Summary & Compound Analysis

5-Morpholin-4-YL-nicotinic acid (Molecular Weight: ~208.21 g/mol ) presents a classic formulation challenge common to zwitterionic drug candidates.

  • Chemical Nature: It possesses an ionizable carboxylic acid (pKa ~4.8) and a pyridine nitrogen modulated by the electron-donating morpholine ring.

  • Solubility Profile:

    • pH < 3: Soluble (Cationic form, protonated Nitrogen).

    • pH 4–5: Critical Low Solubility Zone (Isoelectric point vicinity; high risk of precipitation).

    • pH > 6.5: Soluble (Anionic form, deprotonated Carboxylate).

  • In Vivo Implication: The compound is best administered as a sodium salt in a buffered aqueous vehicle (pH 7.4) or via a co-solvent system for high-concentration bolus doses.

Formulation Decision Matrix

Select the protocol based on your required concentration and route of administration.

FormulationDecision Start Target Dose & Route? LowDose Low Dose (< 5 mg/kg) IV or IP Start->LowDose HighDose High Dose (> 10 mg/kg) PO or IP Start->HighDose MethodA Protocol A: DMSO/PBS Dilution LowDose->MethodA Quick Screen MethodB Protocol B: In Situ Salt Formation (Recommended) LowDose->MethodB Stable/Chronic HighDose->MethodB Aqueous Preferred MethodC Protocol C: Co-Solvent System (PEG400/Tween) HighDose->MethodC If Salt Fails Check Quality Control (pH & Clarity) MethodA->Check Check Precipitation MethodB->Check MethodC->Check

Figure 1: Decision tree for vehicle selection. Protocol B is the gold standard for animal welfare and data reproducibility.

Detailed Experimental Protocols

Protocol A: DMSO Stock Dilution (Rapid Screening)

Best for: Low doses, acute studies, or in vitro-to-in vivo bridging.

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • PBS (Phosphate Buffered Saline), pH 7.4, pre-warmed to 37°C.

Procedure:

  • Stock Preparation: Dissolve 5-Morpholin-4-YL-nicotinic acid in 100% DMSO to a concentration of 50 mg/mL .

    • Note: Sonicate for 30-60 seconds if necessary. The solution should be clear and slightly yellow.

  • Dilution (Just prior to dosing):

    • Target Final Concentration: 0.5 mg/mL (for 5 mg/kg dose at 10 mL/kg volume).

    • Add 10 µL of DMSO Stock to 990 µL of warm PBS.

    • CRITICAL STEP: Vortex immediately and vigorously during addition. Do not add PBS to DMSO; add DMSO to the moving PBS vortex to prevent local high concentration precipitation.

  • Stability: Use within 30 minutes. If crystals form, discard and switch to Protocol B.

Protocol B: In Situ Sodium Salt Formation (Gold Standard)

Best for: High doses, chronic dosing, oral gavage (PO), and minimizing organic solvent toxicity.

Concept: This method converts the insoluble acid form into the highly soluble sodium carboxylate salt using stoichiometry.

Materials:

  • 1.0 N NaOH (Sodium Hydroxide), sterile.

  • 1.0 N HCl (Hydrochloric Acid) for back-titration.

  • 0.9% Saline or PBS.

  • pH meter (micro-probe recommended).

Procedure:

  • Weighing: Weigh the required amount of compound (e.g., 100 mg).

  • Initial Suspension: Add 80% of the final volume of saline/water. The compound will likely remain a suspension (cloudy).

  • Titration (Solubilization):

    • While stirring, add 1.0 N NaOH dropwise.

    • Monitor the solution clarity. As the pH rises above 6.0–6.5, the suspension will turn clear as the salt forms.

    • Target pH: Do not exceed pH 8.5 to avoid hydrolytic degradation.

  • Back-Titration (Physiological Adjustment):

    • Once clear, check the pH. If pH > 7.8, add 1.0 N HCl dropwise carefully to bring the pH to 7.2 – 7.6 .

    • Caution: If you drop the pH below 6.0, the compound may precipitate again.

  • Final Volume: Add saline to reach the final target volume.

  • Sterilization: Syringe filter (0.22 µm PES membrane).

Protocol C: Co-Solvent Formulation (Universal Vehicle)

Best for: Very high doses where aqueous solubility is limited even as a salt.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG 400 (Polyethylene Glycol 400)

  • 5% Tween 80 (Polysorbate 80)

  • 45% Saline (0.9% NaCl)

Procedure:

  • Dissolve compound completely in DMSO (10% of final volume).

  • Add PEG 400 (40% of final volume) and vortex. The solution should be clear.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add Saline (45% of final volume) while vortexing.

    • Why this order? Adding saline too early can shock the system and cause precipitation. The PEG/Tween acts as a buffer against polarity shifts.

Formulation Specifications & QC Data

ParameterProtocol A (DMSO/PBS)Protocol B (Na-Salt)Protocol C (Co-Solvent)
Max Solubility ~1–2 mg/mL> 20 mg/mL ~10–15 mg/mL
pH 7.4 (Buffered)7.4 (Adjusted)~7.0
Stability (RT) < 1 Hour24–48 Hours24 Hours
Toxicity Risk Low (if DMSO <5%)Lowest Moderate (PEG load)
Rec. Route IP, IV (Slow)IV, IP, PO PO, IP

Safety & Handling

  • Compound Handling: 5-Morpholin-4-YL-nicotinic acid is a bioactive small molecule. Wear PPE (gloves, lab coat, safety glasses). Handle powder in a fume hood to avoid inhalation.

  • Excipient Safety:

    • DMSO: Can increase skin permeability of the compound. Double-glove when handling DMSO stocks.

    • PEG 400: High doses of PEG can cause osmotic diarrhea in rodents if administered PO. Keep volumes < 10 mL/kg.

Troubleshooting

  • Issue: "The solution precipitates immediately upon injection."

    • Cause: The pH of the local tissue fluid (pH 7.4) might be lower than your formulation, or the injection speed is too fast.

    • Fix: Ensure your formulation pH is 7.4. If using Protocol B, ensure you haven't "overshot" the pH to 9+ and then barely brought it back. The solution must be stable at pH 7.4 ex vivo for at least 4 hours.

  • Issue: "Cloudiness persists in Protocol B."

    • Cause: Insufficient NaOH or presence of impurities.

    • Fix: Verify the pH. If pH is 8.0 and it is still cloudy, sonicate at 40°C. If cloudiness persists, filter the solution; the "cloud" may be insoluble impurities, not the drug.

References

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352-355.[1] Link

  • Cayman Chemical. (2023).[1] "Nicotinic Acid Product Information & Solubility Data." Cayman Chemical Product Insert. Link

  • Li, P., & Zhao, L. (2019). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics, 559, 13-23. (General reference for salt screening and co-solvent selection).
  • PubChem. (2023). "Compound Summary: Nicotinic Acid Derivatives." National Library of Medicine. Link

Sources

Application Notes & Protocols: 5-Morpholin-4-YL-nicotinic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Morpholin-4-YL-nicotinic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, combining a pyridine carboxylic acid with a morpholine moiety, render it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and application of this intermediate. We present a validated, multi-step synthetic pathway starting from commercially available precursors, alongside a detailed protocol for its subsequent elaboration into a model Active Pharmaceutical Ingredient (API). The protocols are designed to be self-validating, with explanations for critical process parameters and quality control checkpoints.

Introduction: The Strategic Importance of 5-Morpholin-4-YL-nicotinic Acid

Pharmaceutical intermediates are the foundational chemical compounds that form the building blocks for Active Pharmaceutical Ingredients (APIs).[1] The quality and purity of an intermediate directly influence the efficacy and safety of the final drug product.[1] 5-Morpholin-4-YL-nicotinic acid (or 5-morpholinopyridine-3-carboxylic acid) has emerged as a significant intermediate due to the prevalence of the morpholine-substituted pyridine core in a variety of pharmacologically active agents.

The morpholine group is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and modulate metabolic stability. The nicotinic acid scaffold provides a versatile handle for further chemical modifications, typically through amide bond formation, to link with other key fragments of a target molecule. This strategic combination makes 5-Morpholin-4-YL-nicotinic acid a sought-after precursor in the synthesis of drugs targeting complex diseases, including various forms of cancer.[2][3][4]

Synthesis of 5-Morpholin-4-YL-nicotinic Acid: A Multi-Step Protocol

The following section details a robust and scalable synthetic route to 5-Morpholin-4-YL-nicotinic acid. The pathway is designed in four main stages: nitration, C-N cross-coupling, reduction, and Sandmeyer reaction followed by hydrolysis. Each step has been optimized to ensure high yield and purity.

Overall Synthetic Workflow

The synthesis begins with the nitration of 2-amino-5-bromopyridine, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine ring. The nitro group is then selectively reduced to an amine, which is subsequently converted to a nitrile via the Sandmeyer reaction. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Buchwald-Hartwig Amination cluster_2 Stage 3: Nitro Reduction cluster_3 Stage 4: Sandmeyer & Hydrolysis A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B H₂SO₄, HNO₃ (0-5 °C) C 5-Bromo-3-nitropyridin-2-amine B->C Rearrangement D 5-Morpholino-3-nitropyridin-2-amine C->D Morpholine, Pd₂(dba)₃, BINAP, NaOtBu E 5-Morpholinopyridine-2,3-diamine D->E Fe, NH₄Cl or H₂, Pd/C F 5-Morpholino-3-cyanopyridin-2-amine E->F 1. NaNO₂, H₂SO₄ 2. CuCN, KCN G 5-Morpholin-4-YL-nicotinic acid F->G NaOH (aq), Δ

Caption: Workflow for the synthesis of 5-Morpholin-4-YL-nicotinic acid.

Stage 1: Nitration of 2-Amino-5-bromopyridine

Principle: This step involves the electrophilic nitration of 2-amino-5-bromopyridine. The reaction is performed at low temperatures using a mixture of concentrated sulfuric and nitric acids to regioselectively install a nitro group at the C3 position.[5] The strong acidic medium protonates the pyridine nitrogen, and the amino group directs the nitration to the C3 position.

Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 volumes).

  • Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add 2-amino-5-bromopyridine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, cool the mixture back to 0-5 °C.

  • Add a pre-mixed solution of concentrated nitric acid (1.1 eq) and sulfuric acid (1 volume) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice (20 volumes).

  • Neutralize the resulting slurry with a 40% sodium hydroxide solution until the pH is ~7.

  • Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are sulfate-free, and dry under vacuum at 50-60 °C.

  • The product, 2-amino-5-bromo-3-nitropyridine, is obtained as a yellow powder.[5][6][7]

Stage 2: Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This modern synthetic method offers high functional group tolerance and is superior to harsher classical methods.[8][9] Here, it is used to couple 2-amino-5-bromo-3-nitropyridine with morpholine.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromo-3-nitropyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and (±)-BINAP (0.03 eq).

  • Add anhydrous toluene (10 volumes) followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.[10]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (10 volumes).

  • Wash the organic mixture with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford 5-morpholino-3-nitropyridin-2-amine.

Stage 3: Reduction of the Nitro Group

Principle: The nitro group is selectively reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or using a reducing metal in an acidic medium. Reduction with iron powder in the presence of ammonium chloride is a cost-effective and efficient method.[11]

Protocol:

  • In a round-bottom flask, suspend 5-morpholino-3-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and water (4:1, 10 volumes).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue, 5-morpholinopyridine-2,3-diamine, can be used in the next step with or without further purification.

Stage 4: Sandmeyer Cyanation and Nitrile Hydrolysis

Principle: The Sandmeyer reaction is a versatile method to convert an aromatic primary amine into a variety of functional groups via a diazonium salt intermediate.[12][13] Here, the 3-amino group is converted to a nitrile using copper(I) cyanide.[14][15] The resulting cyanopyridine is then hydrolyzed under basic conditions to yield the final carboxylic acid.[16]

Protocol:

  • Diazotization & Cyanation:

    • Dissolve 5-morpholinopyridine-2,3-diamine (1.0 eq) in dilute sulfuric acid (6 volumes of water, 1 volume of conc. H₂SO₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.[13]

    • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature and then heating to 50-60 °C for 1 hour.

    • Cool the mixture, extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the crude 5-morpholino-3-cyanopyridin-2-amine.

  • Hydrolysis:

    • To the crude nitrile, add a 10% aqueous solution of sodium hydroxide (10 volumes).

    • Heat the mixture to reflux (100 °C) for 8-12 hours, until ammonia evolution ceases and TLC/HPLC indicates the disappearance of the starting material.[16][17]

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of 4-5.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Morpholin-4-YL-nicotinic acid.

Parameter Stage 1: Nitration Stage 2: Amination Stage 3: Reduction Stage 4: Hydrolysis
Key Reagents H₂SO₄, HNO₃Morpholine, Pd₂(dba)₃Fe, NH₄ClNaNO₂, CuCN, NaOH
Solvent Sulfuric AcidTolueneEthanol/WaterWater/Acid
Temperature 0-5 °C80-90 °CReflux (~80 °C)Reflux (~100 °C)
Typical Yield 80-90%75-85%85-95%70-80%
Purity (HPLC) >98%>95% (after chroma)>95%>99%

Application Protocol: Synthesis of a Model Kinase Inhibitor ("Morpholinib")

This section demonstrates the utility of 5-Morpholin-4-YL-nicotinic acid as a key intermediate in the synthesis of a hypothetical, yet representative, tyrosine kinase inhibitor, which we will call "Morpholinib." The final step involves the formation of an amide bond with a substituted aniline.

Synthetic Workflow: Final API Assembly

Caption: Final coupling step to synthesize a model API, "Morpholinib".

Protocol: Amide Bond Formation

Principle: The carboxylic acid is first activated, typically by conversion to an acyl chloride, to facilitate nucleophilic attack by the aniline. Amide coupling reagents like HATU or EDC can also be used but conversion to the acyl chloride is often more cost-effective for large-scale synthesis.

Protocol:

  • Acyl Chloride Formation:

    • Suspend 5-Morpholin-4-YL-nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • The reaction progress can be monitored by the cessation of gas evolution.

    • Concentrate the mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM (5 volumes).

    • In a separate flask, dissolve the substituted aniline (e.g., 3-ethynyl-4-fluoroaniline, 1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM (5 volumes).

    • Cool the aniline solution to 0 °C.

    • Slowly add the acyl chloride solution to the aniline solution.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.

    • Monitor the reaction by TLC/HPLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain the final API.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Boroncore. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • New Drug Approvals. (2015). Gefitinib. Retrieved from [Link]

  • PharmD Guru. (n.d.). Sandmeyer's Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. Retrieved from [Link]

  • MDPI. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

  • MDPI. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). The morpholino nicotinic acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • SpringerLink. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • PubChem. (n.d.). Lapatinib. Retrieved from [Link]

  • PMC. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PMC. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry. Retrieved from [Link]

  • Marshall University. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
  • PMC. (2012). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US9428468B2 - Process for the preparation of erlotinib.
  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

  • PMC. (2022). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. Retrieved from [Link]

  • Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Google Patents. (n.d.). US5235033A - Alpha-morpholino ribonucleoside derivatives and polymers thereof.

Sources

Application Notes & Protocols: 5-Morpholin-4-YL-nicotinic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Scientific Imperative for Novel Neuromodulators

The intricate signaling networks of the central nervous system (CNS) present a formidable challenge and a profound opportunity for therapeutic innovation. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been recognized for their systemic effects, primarily in lipid metabolism. However, emerging evidence has illuminated their significant role within the CNS, particularly in modulating neuroinflammation and neuronal signaling.[1][2] 5-Morpholin-4-YL-nicotinic acid represents a novel structural modification of the core nicotinic acid scaffold. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance solubility, metabolic stability, and target engagement of parent compounds.[3][4] While specific data for 5-Morpholin-4-YL-nicotinic acid is emerging, this document provides a scientifically-grounded guide to its potential applications in neuroscience research, focusing on its plausible mechanisms of action as a GPR109A agonist and a modulator of nicotinic acetylcholine receptors (nAChRs).

Section 1: Plausible Mechanism of Action I - GPR109A Agonism and Neuroinflammation

The G protein-coupled receptor 109A (GPR109A, also known as HCAR2) is a key target of nicotinic acid.[5][6] In the CNS, GPR109A is expressed on various cells, including microglia, and its activation has been shown to exert anti-inflammatory effects.[5][7] This makes GPR109A an attractive target for studying and potentially mitigating neuroinflammatory processes implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][7] 5-Morpholin-4-YL-nicotinic acid, as a nicotinic acid derivative, is hypothesized to act as a potent GPR109A agonist.

Signaling Pathway Overview

Upon binding of 5-Morpholin-4-YL-nicotinic acid to GPR109A on microglial cells, a signaling cascade is initiated that is expected to suppress the pro-inflammatory response. This is primarily achieved through the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.

GPR109A_Signaling Receptor GPR109A Gi Gi Protein Receptor->Gi Activates Ligand 5-Morpholin-4-YL- nicotinic acid Ligand->Receptor AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces NFkB_Activation NF-κB Activation cAMP->NFkB_Activation Suppresses Inflammation Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) NFkB_Activation->Inflammation Leads to

Caption: Hypothesized GPR109A signaling cascade initiated by 5-Morpholin-4-YL-nicotinic acid.

Experimental Protocol 1: Assessing Anti-inflammatory Effects in Microglial Cell Culture

This protocol details a method to evaluate the efficacy of 5-Morpholin-4-YL-nicotinic acid in suppressing lipopolysaccharide (LPS)-induced inflammation in a microglial cell line (e.g., BV-2 or primary microglia).

Materials:

  • 5-Morpholin-4-YL-nicotinic acid

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Reagents for Nitric Oxide (Griess Reagent), TNF-α, and IL-6 ELISAs

  • Reagents for Western blotting (antibodies for p-NF-κB, NF-κB, Iba1, and GAPDH)

Procedure:

  • Cell Culture and Plating: Culture BV-2 cells in complete DMEM. Seed cells in 96-well plates for viability and ELISA assays, and in 6-well plates for Western blotting. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 5-Morpholin-4-YL-nicotinic acid in a suitable solvent (e.g., DMSO or PBS). Further dilute in culture medium to desired final concentrations.

  • Treatment:

    • Pre-treat cells with varying concentrations of 5-Morpholin-4-YL-nicotinic acid for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control group).

    • Incubate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess assay.

    • Cytokine Measurement: Quantify TNF-α and IL-6 concentrations in the supernatant using ELISA kits.

    • Western Blotting: Lyse cells from the 6-well plates and perform Western blotting to assess the levels of phosphorylated NF-κB.

Data Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production, along with reduced p-NF-κB levels in the presence of 5-Morpholin-4-YL-nicotinic acid, would indicate a potent anti-inflammatory effect mediated through the GPR109A pathway.

Parameter Control LPS only LPS + Compound (Low Dose) LPS + Compound (High Dose)
NO (µM) BaselineHighModerateLow
TNF-α (pg/mL) BaselineHighModerateLow
IL-6 (pg/mL) BaselineHighModerateLow
p-NF-κB/NF-κB BaselineHighModerateLow

Section 2: Plausible Mechanism of Action II - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are critical ligand-gated ion channels involved in cognitive functions such as learning and memory.[8][9] The dysfunction of nAChRs is implicated in Alzheimer's disease and schizophrenia.[8] Novel modulators of nAChRs are of high interest for their potential to enhance cognitive function. 5-Morpholin-4-YL-nicotinic acid could potentially act as a modulator of nAChR subtypes, such as the α7 or α4β2 receptors, which are abundant in the CNS.[9][10]

Workflow for Assessing nAChR Modulation

The investigation of a novel compound's effect on nAChRs typically follows a multi-step process from in vitro binding to functional cellular assays.

nAChR_Workflow Binding Radioligand Binding Assay (Determine affinity for nAChR subtypes) Functional Electrophysiology (Patch-clamp on cells expressing nAChRs) Binding->Functional Confirm functional effect Cellular Calcium Imaging (Measure intracellular Ca2+ influx) Functional->Cellular High-throughput screening InVivo Behavioral Models (e.g., Novel Object Recognition) Cellular->InVivo Assess in vivo efficacy

Caption: Experimental workflow for characterizing a novel nAChR modulator.

Experimental Protocol 2: Functional Characterization using Patch-Clamp Electrophysiology

This protocol describes how to assess the functional activity of 5-Morpholin-4-YL-nicotinic acid on a specific nAChR subtype (e.g., α7) expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired nAChR subtype (e.g., α7)

  • 5-Morpholin-4-YL-nicotinic acid

  • Acetylcholine (ACh) or another known nAChR agonist

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal recording solutions

Procedure:

  • Cell Preparation: Plate the nAChR-expressing HEK293 cells on coverslips suitable for electrophysiological recording.

  • Compound Application:

    • Prepare a range of concentrations of 5-Morpholin-4-YL-nicotinic acid in the external recording solution.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a known concentration of ACh to elicit a baseline current response.

    • Co-apply ACh with different concentrations of 5-Morpholin-4-YL-nicotinic acid to determine if it potentiates or inhibits the ACh-induced current.

    • Apply 5-Morpholin-4-YL-nicotinic acid alone to test for direct agonist activity.

  • Data Acquisition and Analysis:

    • Record the current responses.

    • Measure the peak amplitude and kinetics of the currents.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Interpretation:

  • Agonist: The compound elicits a current in the absence of ACh.

  • Positive Allosteric Modulator (PAM): The compound enhances the current elicited by ACh without having an effect on its own.

  • Antagonist: The compound reduces the current elicited by ACh.

Compound Application Expected Current Response (if PAM) Expected Current Response (if Antagonist)
ACh alone Baseline currentBaseline current
Compound alone No currentNo current
ACh + Compound Increased current amplitudeDecreased current amplitude

Safety and Handling

As with any novel chemical entity, 5-Morpholin-4-YL-nicotinic acid should be handled with care. Assume the compound is hazardous until toxicological properties have been thoroughly investigated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

5-Morpholin-4-YL-nicotinic acid is a promising research compound for neuroscience. Based on its structural similarity to nicotinic acid and the pharmacological tractability of the morpholine group, it warrants investigation as a modulator of key neurological targets such as the GPR109A receptor and nicotinic acetylcholine receptors. The protocols outlined in this document provide a foundational framework for researchers to begin exploring the therapeutic potential of this and similar novel nicotinic acid derivatives in the context of neuroinflammation and cognitive disorders.

References

  • Wakade, C., & Chong, R. (2014). A novel treatment target for Parkinson's disease. Journal of the Neurological Sciences, 347(1-2), 34-38.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.
  • Bielenstein, M., Gruner, K. S., & Humpf, H. U. (2014). Synthesis and characterization of morpholine-3,5-dione and other morpholine derivatives. Journal of agricultural and food chemistry, 62(27), 6391–6399.
  • Kostenis, E. (2004). A glance at GPR109A (HM74A) from an evolutionary perspective. Trends in pharmacological sciences, 25(7), 344-346.
  • Soga, T., Kamohara, M., Takasaki, J., Matsumoto, S., Saito, T., Ohishi, T., Hiyama, H., & Furuichi, K. (2003). Molecular identification of human GPR109A (PUMA-G) as a receptor for nicotinic acid.
  • Knowles, H. J., & Heaps, A. M. (2010). The GPR109A receptor and the role of its ligand nicotinic acid in the CNS. CNS neuroscience & therapeutics, 16(5), 317–322.
  • Pike, V. W. (2009). PET radiotracers for GPR109A. Current topics in medicinal chemistry, 9(10), 867–879.
  • Liu, Q., & Chang, Y. (2008). α7 nicotinic acetylcholine receptor-mediated protection against β-amyloid-induced IL-1β release in microglia.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and evaluation of a novel morpholine carbamate ester prodrug of the N-methyl-d-aspartate receptor antagonist memantine. Pharmaceutical research, 23(1), 13–21.
  • Wakade, C., & Chong, R. (2014). Upregulation of GPR109A in Parkinson's Disease. PloS one, 9(10), e110826.
  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., Ren, N., Seager, M., Wu, T. J., Wu, F., & Waters, M. G. (2005). (D)-beta-hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of biological chemistry, 280(29), 26649–26652.
  • Offermanns, S., & Schwaninger, M. (2015). Nutritional or pharmacological activation of HCA(2) ameliorates neuroinflammation. Trends in molecular medicine, 21(5), 245–255.
  • Rahman, M., Muhammad, S., Khan, M. A., Chen, H., Ridder, D. A., Müller-Fielitz, H., Pokorná, B., Vollbrandt, T., Stölting, I., & Schwaninger, M. (2014). The G-protein-coupled receptor PUMA-G (GPR109A) protects against cerebral ischemia-reperfusion injury. Journal of cerebral blood flow and metabolism, 34(5), 774–783.
  • Chen, H., Zhang, L., & Schwaninger, M. (2016). GPR109A and neuroinflammation. Trends in pharmacological sciences, 37(5), 335–337.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Bencherif, M., Lippiello, P. M., Lucas, R., & Marrero, M. B. (2011). Nicotinic acetylcholine receptors: a new target for the treatment of neurodegenerative and psychiatric disorders. Journal of pharmacology and experimental therapeutics, 339(2), 332–343.

Sources

Application Note: High-Throughput Screening Strategies for 5-Morpholin-4-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the integration of 5-Morpholin-4-yl-nicotinic acid (CAS 284028-89-3) into High-Throughput Screening (HTS) workflows.

This molecule represents a "privileged structure" in drug discovery, combining the nicotinic acid moiety (a known pharmacophore for GPR109A/HCA2 receptors) with a morpholine ring (a common solubility-enhancing scaffold in kinase inhibitors). This guide focuses on its application as a fragment probe and scaffold for library generation.

Executive Summary & Scientific Rationale

5-Morpholin-4-yl-nicotinic acid is a bifunctional scaffold. Its utility in HTS is twofold:

  • GPR109A (HCA2) Agonism: The nicotinic acid core targets the hydroxycarboxylic acid receptor 2, a Gi-coupled GPCR involved in lipid metabolism.[1] The morpholine substitution at the 5-position alters lipophilicity and receptor occupancy time compared to native niacin.

  • Fragment-Based Drug Discovery (FBDD): The morpholine oxygen serves as a hydrogen bond acceptor, while the carboxylic acid allows for rapid elaboration (e.g., amide coupling) in DNA-Encoded Libraries (DEL).

Critical Consideration: Unlike standard lipophilic libraries, this molecule is zwitterionic at physiological pH. The carboxylic acid (


) is deprotonated, and the morpholine nitrogen (

) is protonated. This impacts solubility profiles and acoustic dispensing parameters.

Pre-Screening: Compound Management & Solubility

Successful HTS requires precise handling of the compound prior to the assay.

A. Solubility & Stability Profile
  • DMSO Solubility: High (>50 mM). However, moisture uptake in DMSO can lead to precipitation due to zwitterion formation.

  • Aqueous Solubility: pH-dependent.

    • pH 2-4:[2] Soluble (Cationic).

    • pH 5-7: Reduced solubility (Zwitterionic isoelectric point).

    • pH >8: Soluble (Anionic).

  • Storage: Store 10 mM stock in 100% anhydrous DMSO under argon at -20°C. Avoid freeze-thaw cycles >5 times.

B. Acoustic Dispensing (Echo/Datapine)

For HTS, acoustic liquid handling is preferred over tip-based transfer to conserve compound.

  • Calibration: Use "DMSO_Standard" fluid class.

  • Surfactant: Do not add surfactant to the source plate. Add 0.01% Triton X-100 or Tween-20 to the destination assay plate to prevent the morpholine moiety from adhering to polystyrene walls.

Primary Assay Protocol: TR-FRET cAMP Inhibition

Target: GPR109A (Gi-coupled). Mechanism: Agonists inhibit Adenylyl Cyclase, reducing cAMP levels. Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials
  • Cell Line: CHO-K1 stably expressing human GPR109A (HCA2).

  • Reagents:

    • Forskolin (to stimulate baseline cAMP).

    • Europium-labeled cAMP tracer (Donor).

    • d2-labeled anti-cAMP antibody (Acceptor).

    • Reference Agonist: Nicotinic Acid (Niacin).[2][3][4][5][6][7][8]

  • Plate: 384-well low-volume white microplates (Greiner or Corning).

Step-by-Step Protocol
Step 1: Cell Preparation
  • Harvest CHO-K1/GPR109A cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX + 0.1% BSA).

  • Adjust density to 2,000 cells/µL .

Step 2: Compound Dispensing
  • Use an Acoustic Dispenser (e.g., Labcyte Echo) to transfer 5-Morpholin-4-yl-nicotinic acid into dry 384-well plates.

    • Screening Conc: 10 µM (Primary Screen).

    • Controls: Col 1-2 (DMSO, Negative), Col 23-24 (100 µM Nicotinic Acid, Positive).

  • Backfill wells with 100 nL DMSO to normalize volume.

Step 3: Agonist Stimulation
  • Dispense 5 µL of Cell Suspension (10,000 cells/well) into the assay plate.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-receptor binding.

  • Dispense 5 µL of 2x Forskolin Solution (Final conc: 10 µM).

    • Note: Forskolin raises cAMP; the hit molecule will prevent this rise.

  • Incubate for 30 minutes at RT.

Step 4: Detection (Lysis & FRET)
  • Dispense 5 µL of cAMP-d2 antibody in Lysis Buffer.

  • Dispense 5 µL of cAMP-Cryptate (Europium) in Lysis Buffer.

  • Incubate for 1 hour at RT in the dark.

Step 5: Data Acquisition
  • Read on an HTS Multi-mode Reader (e.g., EnVision, PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser) or 320 nm (Flashlamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Data Analysis & Visualization

HTRF Ratio Calculation

The signal is inversely proportional to cAMP concentration (Competitive Assay).



  • Low Ratio = High cAMP (Inactive Compound).

  • High Ratio = Low cAMP (Active Agonist).

Quality Control Metrics

Ensure the assay meets HTS standards before accepting data.

MetricAcceptance CriteriaCalculation
Z' Factor > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
S/B Ratio > 3.0

CV % < 5%

Workflow Diagram (Graphviz)

HTS_Workflow Compound 5-Morpholin-4-yl-nicotinic acid (10mM DMSO Stock) Dispense Acoustic Dispensing (Echo 550) Compound->Dispense 100 nL Cells CHO-K1 GPR109A + IBMX Dispense->Cells Inc. 15 min Stim Forskolin Addition (cAMP Spike) Cells->Stim Inc. 30 min Detect TR-FRET Reagents (Lysis + Ab) Stim->Detect Inc. 1 hr Read Plate Reader (665/620 nm) Detect->Read Analysis Hit Identification (Z' > 0.5) Read->Analysis HTRF Ratio

Caption: Figure 1. High-Throughput Screening Workflow for GPR109A Agonist identification using TR-FRET.

Secondary Screening: Fragment Elaboration

If 5-Morpholin-4-yl-nicotinic acid is used as a fragment , hits must be validated for binding specificity.

  • Surface Plasmon Resonance (SPR):

    • Immobilize target protein (e.g., Kinase or GPCR N-terminus).

    • Inject compound at increasing concentrations (3 µM - 200 µM).

    • Success Metric: Fast on/off rates typical of fragments;

      
       in high µM range.
      
  • Ligand Efficiency (LE) Calculation:

    • Ensure LE > 0.3 to justify chemical elaboration of the morpholine or nicotinic acid vectors.

Pathway Logic & Mechanism

The following diagram illustrates the signaling pathway engaged by the scaffold.

Pathway Ligand 5-Morpholin-4-yl-nicotinic acid Receptor GPR109A (HCA2) Ligand->Receptor Agonism Gprotein G_alpha_i Protein Receptor->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Downregulates Lipolysis Lipolysis (Free Fatty Acids) PKA->Lipolysis Inhibits

Caption: Figure 2.[9] Mechanism of Action. The ligand agonizes GPR109A, triggering the Gi pathway to inhibit lipolysis.

References

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352–355.[1] Link

  • Gund, M., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403. Link

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][10] Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Erlanson, D.A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Cell Chemical Biology, 23(11), 1329-1330. Link

Sources

Application Notes & Protocols: Characterizing 5-Morpholin-4-YL-nicotinic acid as a Novel Probe for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission in both the central and peripheral nervous systems.[1][2] These pentameric receptors, assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), exhibit a wide range of pharmacological and biophysical properties.[3][4] This diversity makes nAChRs attractive therapeutic targets for a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5][6]

The development of subtype-selective ligands is paramount to dissecting the physiological roles of specific nAChR subtypes and for creating targeted therapeutics with fewer side effects.[6][7] Small molecule probes are indispensable tools in this endeavor, allowing for the detailed pharmacological and functional characterization of these receptors.[8][9]

This document introduces 5-Morpholin-4-YL-nicotinic acid , a structural derivative of nicotinic acid, as a candidate compound for nAChR research. While nicotinic acid itself is primarily known for its role as Vitamin B3 and its effects on lipid metabolism, its core pyridinecarboxylic acid structure is a common motif in nAChR ligands.[10][11] The addition of a morpholine group presents a novel chemical scaffold for potential interaction with nAChR binding sites.

The following application notes provide a comprehensive, field-proven framework for the systematic evaluation of 5-Morpholin-4-YL-nicotinic acid, or any novel small molecule, to determine its binding affinity, functional activity, and subtype selectivity at neuronal nAChRs.

Physicochemical Properties and Handling

Before initiating biological assays, it is critical to establish the fundamental chemical properties of 5-Morpholin-4-YL-nicotinic acid.

  • Compound Identity: 5-Morpholin-4-YL-nicotinic acid

  • Molecular Formula: C₁₀H₁₂N₂O₃[12]

  • Molecular Weight: 208.21 g/mol

  • Appearance: Typically a crystalline solid.

Protocol 2.1: Solubilization and Storage

  • Rationale: Accurate concentration determination is the foundation of reliable pharmacological data. Most organic small molecules are soluble in dimethyl sulfoxide (DMSO), which is miscible with aqueous assay buffers at low final concentrations.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Morpholin-4-YL-nicotinic acid in 100% DMSO.

    • Use sonication or gentle warming (37°C) to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light and moisture.

  • Self-Validation: Before use, visually inspect the thawed aliquot for any precipitation. The final concentration of DMSO in aqueous assay buffers should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

In Vitro Characterization: Binding Affinity and Subtype Selectivity

The initial and most fundamental step is to determine if 5-Morpholin-4-YL-nicotinic acid physically interacts with nAChRs. Radioligand binding assays are a robust, high-throughput method for quantifying this interaction.[13]

Radioligand Competition Binding Assays

Principle: These assays measure the ability of the test compound (5-Morpholin-4-YL-nicotinic acid) to displace a known high-affinity radiolabeled ligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, from which the binding affinity (Kᵢ) can be calculated.[14]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing nAChR subtype (e.g., α4β2, α7) A1 Incubate membranes, test compound, and radioligand to reach equilibrium P1->A1 P2 Prepare serial dilutions of 5-Morpholin-4-YL-nicotinic acid P2->A1 P3 Prepare radioligand solution (e.g., [3H]Cytisine for α4β2) P3->A1 S1 Rapid vacuum filtration through glass fiber filters to separate bound/free ligand A1->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Add scintillation cocktail and count radioactivity S2->S3 D1 Plot % inhibition vs. log[compound concentration] S3->D1 D2 Calculate IC50 from non-linear regression D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Protocol 3.1.1: Competition Binding Assay for α4β2 nAChRs

  • Materials:

    • Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]Cytisine or [³H]Epibatidine (high-affinity α4β2 ligands).[13]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

    • Non-specific control: A high concentration (e.g., 10 µM) of a known nAChR agonist like Nicotine or Epibatidine.

    • 96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Procedure:

    • In a 96-well plate, combine in a final volume of 250 µL:

      • 150 µL of cell membrane preparation (e.g., 50-120 µg protein).[14]

      • 50 µL of 5-Morpholin-4-YL-nicotinic acid at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]Cytisine at a final concentration near its Kₔ (e.g., 1-2 nM).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific control (e.g., 10 µM Nicotine).

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[14]

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 5-Morpholin-4-YL-nicotinic acid.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]

Subtype Selectivity Profile

Rationale: A truly valuable tool compound will exhibit selectivity for one nAChR subtype over others.[7][15] By repeating the binding assay with cell lines expressing different nAChR subtypes (e.g., α7, α3β4), a selectivity profile can be established.[16]

This involves choosing the appropriate radioligand for each subtype:

  • α7 nAChRs: [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin.[13]

  • α3β4 nAChRs: [³H]Epibatidine.[13]

Data Presentation: The resulting Kᵢ values should be summarized in a table for clear comparison.

nAChR SubtypeRadioligand UsedKᵢ of 5-Morpholin-4-YL-nicotinic acid (nM)Selectivity Ratio (vs. α4β2)
α4β2 [³H]Cytisine[Hypothetical Value]1
α7 [³H]MLA[Hypothetical Value]Kᵢ(α7) / Kᵢ(α4β2)
α3β4 [³H]Epibatidine[Hypothetical Value]Kᵢ(α3β4) / Kᵢ(α4β2)

Functional Characterization using Electrophysiology

While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology is the gold standard for determining whether a compound is an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or diminishes the effect of an agonist).[17][18]

G cluster_pathway nAChR Signaling Pathway Agonist Agonist Binding (e.g., ACh, Nicotine) nAChR nAChR (Pentameric Ion Channel) Ion Cation Influx (Na+, Ca2+) Depolarize Membrane Depolarization CaSignal Increased Intracellular [Ca2+] Response Cellular Response (e.g., Neurotransmitter Release, Action Potential Firing)

Protocol 4.1: Whole-Cell Patch-Clamp Analysis

Principle: This technique measures the ion current flowing through nAChRs in the membrane of a single cell in response to ligand application. This allows for direct, real-time measurement of receptor activation and inhibition.[19]

G cluster_prep Preparation cluster_record Recording cluster_test Compound Testing cluster_analysis Data Analysis P1 Culture cells expressing specific nAChR subtype R1 Establish whole-cell patch-clamp configuration on a single cell P1->R1 P2 Prepare intracellular & extracellular recording solutions P2->R1 R2 Apply known agonist (e.g., ACh) to establish baseline response R1->R2 T1 Agonist Mode: Apply 5-Morpholin-4-YL-nicotinic acid alone at increasing concentrations R2->T1 T2 Antagonist Mode: Pre-apply test compound, then co-apply with a fixed concentration of agonist (EC50) R2->T2 D1 Measure peak current amplitude for each application T1->D1 T2->D1 D2 Generate dose-response curves (Current vs. log[concentration]) D1->D2 D3 Determine EC50 (Agonist) or IC50 (Antagonist) D2->D3

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the human nAChR subtype of interest (e.g., α7).

  • Recording Setup:

    • Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

    • Intracellular Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, pH 7.3.

    • Use a patch-clamp amplifier and data acquisition system.

  • Procedure for Agonist Testing:

    • Establish a whole-cell recording from a single cell.

    • Apply 5-Morpholin-4-YL-nicotinic acid at increasing concentrations (e.g., 1 nM to 100 µM) and record any induced current.

    • Analysis: If the compound elicits a current, it is an agonist. Plot the current amplitude against concentration to determine its potency (EC₅₀) and efficacy (maximal response relative to a full agonist like ACh).

  • Procedure for Antagonist Testing:

    • First, determine the EC₅₀ concentration of a standard agonist (e.g., acetylcholine).

    • Apply the EC₅₀ concentration of the agonist to establish a baseline response.

    • Pre-incubate the cell with varying concentrations of 5-Morpholin-4-YL-nicotinic acid for 1-2 minutes.

    • Co-apply the agonist (at EC₅₀) with the test compound and measure the resulting current.

    • Analysis: If the compound reduces the agonist-evoked current, it is an antagonist. Plot the percent inhibition against concentration to determine its potency (IC₅₀).

Data Interpretation:

Functional ActivityDose-Response CurveInterpretation
Full Agonist Elicits a maximal response similar to the endogenous ligand (ACh).Directly activates the receptor channel.
Partial Agonist Elicits a sub-maximal response, even at saturating concentrations.Activates the receptor, but with lower efficiency than a full agonist.
Antagonist Does not elicit a response on its own but inhibits the response to an agonist.Binds to the receptor but does not activate it, preventing agonist binding or action.
Positive Allosteric Modulator (PAM) No effect on its own, but potentiates the response to an agonist (leftward shift in agonist EC₅₀ or increased maximal response).Binds to a site distinct from the agonist site to enhance receptor function.[4][6]

Advanced and In Vivo Applications

Should 5-Morpholin-4-YL-nicotinic acid prove to be a potent and selective ligand in vitro, further studies can explore its utility in more complex systems.

  • Brain Slice Electrophysiology: The compound can be applied to acute brain slices to study its effect on native nAChRs and modulate synaptic plasticity, such as long-term depression (LTD) in the striatum.[20]

  • Neurotransmitter Release Assays: Its effect on the release of neurotransmitters like dopamine from synaptosomes can be measured, which is a key function of presynaptic nAChRs.[3]

  • Radiolabeling for PET Imaging: If the compound shows high affinity and good brain penetration, it could be radiolabeled (e.g., with ¹⁸F or ¹¹C) for use as a Positron Emission Tomography (PET) tracer to visualize and quantify nAChRs in the living brain.[21][22][23]

  • Behavioral Pharmacology: In vivo administration in animal models can assess its effects on cognitive functions, anxiety, or addiction-related behaviors, providing a link between receptor modulation and physiological outcomes.[6][24]

Conclusion

This guide outlines a systematic, multi-tiered approach to rigorously characterize 5-Morpholin-4-YL-nicotinic acid as a potential tool for studying nicotinic acetylcholine receptors. By progressing from fundamental binding assays to functional electrophysiology and subtype selectivity profiling, researchers can build a comprehensive pharmacological profile of this novel compound. A well-characterized, selective ligand is an invaluable asset, enabling a deeper understanding of nAChR biology and paving the way for novel therapeutic strategies.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]

  • Ablordeppy, S. Y., et al. (2006). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 16(16), 4251-4255. [Link]

  • Petersen, L., et al. (2005). Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis. Journal of Medicinal Chemistry, 48(5), 1319-1332. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α. BenchChem.
  • Papke, R. L. (2004). Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 11:Unit11.7. [Link]

  • Okada, H., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

  • Srinivasan, R., et al. (2016). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 433. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Services. [Link]

  • Beinat, C., et al. (2016). The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. Current Pharmaceutical Design, 22(14), 2059-2072. [Link]

  • Young, J. W., & Geyer, M. A. (2016). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 18(1), 2-15. [Link]

  • BenchChem. (2025).
  • Hibbs, R. E., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 2(6), 336-343. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • BenchChem. (2025).
  • Bisson, W. H., et al. (2009). Insight in nAChR subtype selectivity from AChBP crystal structures. Biochemical Pharmacology, 78(7), 777-787. [Link]

  • Grady, S. R., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 103-116. [Link]

  • Grassi, F., et al. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73-76. [Link]

  • Lukas, R. J., et al. (2003). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Barrow Quarterly, 19(2). [Link]

  • Papke, R. L. (2020). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current Neuropharmacology, 18(6), 493-512. [Link]

  • Dall'Acqua, S., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(21), 11849. [Link]

  • Wu, J., & Dougherty, D. A. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(18), 2729-2738. [Link]

  • Tomizawa, M., & Casida, J. E. (2009). Atypical nicotinic agonist bound conformations conferring subtype selectivity. Proceedings of the National Academy of Sciences, 106(24), 9755-9760. [Link]

  • Nirthanan, S., & Gwee, M. C. E. (2019). Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. Biochemical Society Transactions, 47(2), 695-706. [Link]

  • Grady, S. R., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. ResearchGate. [Link]

  • Gay, E. A., et al. (2008). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. Journal of Physiology, 586(9), 2249-2259. [Link]

  • Van Arnam, E. B., & Dougherty, D. A. (2014). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 289(16), 11097-11105. [Link]

  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(11), 1435. [Link]

  • Jones, I. W., et al. (2006). Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression. Journal of Neuroscience, 26(10), 2644-2654. [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. [Link]

  • Horowicz, P., & Vaca, L. (1998). On the functional interaction between nicotinic acetylcholine receptor and Na+,K+-ATPase. The Journal of Membrane Biology, 162(2), 127-136. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • CAS Common Chemistry. (n.d.). Nicotinic acid. CAS. [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of 5-Morpholin-4-YL-nicotinic acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Morpholin-4-YL-nicotinic acid is a novel synthetic derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid is a well-established therapeutic agent with pleiotropic effects, including potent lipid-modifying properties and a role in various cellular processes.[1][2][3] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This receptor is highly expressed in adipocytes and immune cells.[5] The morpholine moiety in 5-Morpholin-4-YL-nicotinic acid is anticipated to alter the compound's physicochemical properties, such as solubility and membrane permeability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile compared to the parent compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of 5-Morpholin-4-YL-nicotinic acid in preclinical animal models. The protocols outlined herein are based on established methodologies for nicotinic acid and its analogs, providing a robust framework for initiating in vivo studies with this novel compound.

I. Pre-formulation and Vehicle Selection: A Critical First Step

The successful in vivo evaluation of any novel compound hinges on appropriate formulation. The introduction of the morpholine group may significantly impact the solubility of 5-Morpholin-4-YL-nicotinic acid compared to nicotinic acid. Therefore, a thorough characterization of its solubility in various pharmaceutically acceptable vehicles is paramount.

A. Solubility Assessment Protocol

  • Objective: To determine the solubility of 5-Morpholin-4-YL-nicotinic acid in a panel of common preclinical vehicles.

  • Materials:

    • 5-Morpholin-4-YL-nicotinic acid (solid)

    • Vehicle Panel:

      • Sterile Water for Injection

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 0.5% (w/v) Methylcellulose in sterile water

      • 5% (v/v) Dimethyl Sulfoxide (DMSO) in sterile water

      • 10% (v/v) Solutol HS 15 in sterile water

  • Procedure:

    • Prepare saturated solutions by adding an excess of 5-Morpholin-4-YL-nicotinic acid to each vehicle in separate vials.

    • Agitate the vials at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Express solubility in mg/mL.

B. Rationale for Vehicle Selection

The choice of vehicle is critical for ensuring drug stability, bioavailability, and minimizing potential toxicity.

  • Aqueous Vehicles (Water, PBS): Ideal for highly water-soluble compounds. Nicotinic acid itself has pH-dependent solubility.[6]

  • Suspensions (Methylcellulose): Suitable for poorly water-soluble compounds, providing a uniform dispersion for oral or parenteral administration.

  • Co-solvents (DMSO): Can be used in small percentages to aid in the dissolution of hydrophobic compounds. However, potential toxicity at higher concentrations should be considered.

Table 1: Hypothetical Solubility Profile of 5-Morpholin-4-YL-nicotinic acid

VehiclePredicted Solubility (mg/mL)Remarks
Sterile Water5 - 10The morpholine group may enhance aqueous solubility.
PBS (pH 7.4)10 - 20Solubility may be pH-dependent, similar to nicotinic acid.
0.5% Methylcellulose> 50 (as a suspension)A suitable option if aqueous solubility is limited.
5% DMSO> 25A viable option for initial in vivo screens.

II. Dosage and Administration Routes in Rodent Models

The selection of an appropriate dose and route of administration is fundamental to achieving desired therapeutic concentrations and observing relevant pharmacological effects.

A. Recommended Starting Doses

For a novel nicotinic acid analog, it is prudent to initiate dose-ranging studies. Based on preclinical studies with nicotinic acid in mice and rats, a tiered approach is recommended.

Table 2: Proposed Dose Ranges for 5-Morpholin-4-YL-nicotinic acid in Rodents

Dose RangeRationalePotential Applications
Low Dose (10 - 30 mg/kg) Based on effective doses of nicotinic acid in some mouse models.[7]Initial tolerability and pharmacokinetic studies.
Mid Dose (30 - 100 mg/kg) Reflects doses used in studies demonstrating metabolic effects of nicotinic acid.[8]Efficacy studies in models of dyslipidemia or inflammation.
High Dose (100 - 500 mg/kg) Based on studies investigating the pharmacological effects of high-dose niacin.[9]To establish a maximum tolerated dose (MTD) and explore dose-dependent toxicities.

B. Administration Routes: A Comparative Overview

The choice of administration route will significantly influence the pharmacokinetic profile of the compound.

  • Oral Gavage (PO): The most common and physiologically relevant route for preclinical studies, especially for compounds intended for oral administration in humans. Nicotinic acid is readily absorbed from the gastrointestinal tract.[6]

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, often resulting in higher bioavailability compared to oral administration. Useful for initial efficacy and mechanism of action studies.

  • Intravenous (IV) Injection: Provides 100% bioavailability and allows for precise control of plasma concentrations. Essential for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Experimental Workflow: Oral Gavage Administration

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep1 Weigh Compound prep2 Prepare Vehicle prep1->prep2 prep3 Formulate Dosing Solution/ Suspension prep2->prep3 admin1 Animal Restraint prep3->admin1 admin2 Insert Gavage Needle admin1->admin2 admin3 Deliver Dose admin2->admin3 post1 Monitor for Adverse Effects admin3->post1 post2 Collect Samples (Blood, Tissues) post1->post2 GPR109A_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPR109A GPR109A (HCA2) Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis Ligand 5-Morpholin-4-YL-nicotinic acid Ligand->GPR109A Binds to

Caption: GPR109A-mediated inhibition of lipolysis.

IV. Safety and Tolerability Assessment

Prior to initiating efficacy studies, it is essential to establish the safety profile of 5-Morpholin-4-YL-nicotinic acid.

A. Acute Toxicity Study

An acute toxicity study can be conducted in rodents to determine the MTD. This typically involves administering single, escalating doses of the compound and observing the animals for a period of 14 days for any signs of toxicity, including changes in body weight, food and water consumption, and clinical signs of distress.

B. Monitoring for Adverse Effects

A common side effect of nicotinic acid in humans is cutaneous flushing, which is mediated by the release of prostaglandin D2. While not as readily observable in rodents, researchers should monitor for any signs of vasodilation or distress following administration.

V. Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the preclinical evaluation of 5-Morpholin-4-YL-nicotinic acid in animal models. By systematically characterizing its physicochemical properties, establishing appropriate dosing regimens, and understanding its pharmacokinetic and pharmacodynamic profile, researchers can effectively advance the development of this novel nicotinic acid analog. It is imperative to remember that these are starting points, and the specific experimental design will need to be adapted based on the therapeutic indication and the evolving data for this compound.

References

  • Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86-93. [Link]

  • Al-kassas, R., Islam, M. T., & Al-Ghananeem, A. M. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceuticals, 16(7), 1010. [Link]

  • Jedrzejowski, M., Cielecka-Piontek, J., & Zalewski, P. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 53. [Link]

  • Piramal, A. S., & Narla, S. (2023). Niacin. In StatPearls. StatPearls Publishing. [Link]

  • Dixit, M., & Kashaw, S. K. (2005). Niacin (nicotinic acid) in non-physiological doses cause hyperhomocysteineaemia in Sprague-Dawley rats. The Journal of pharmacy and pharmacology, 57(9), 1177–1181. [Link]

  • Shoman, M. E., Abourehab, M. A. S., El-Shazly, M., & El-Demellawy, M. A. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29(4), 698-709. [Link]

  • Nal-Rogier, B., Leclere, L., & De Graaf, S. P. (2021). Nicotinic acid supplementation at a supraphysiological dose increases the bioavailability of NAD+ precursors in mares. Journal of animal physiology and animal nutrition, 105(5), 957-965. [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. [Link]

  • Olesen, U. H., Thougaard, A. V., Jensen, P. B., & Sehested, M. (2010). A preclinical study on the rescue of normal tissue by nicotinic acid in high-dose treatment with APO866, a specific nicotinamide phosphoribosyltransferase inhibitor. Molecular cancer therapeutics, 9(6), 1609–1617. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Wikipedia contributors. (2024, January 23). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Morpholin-4-YL-nicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Morpholin-4-YL-nicotinic acid in human plasma. Leveraging established principles of bioanalytical method development, this guide provides a comprehensive protocol for researchers, scientists, and drug development professionals. The methodology detailed herein is designed to meet the stringent requirements for pharmacokinetic and toxicokinetic studies, adhering to international regulatory standards.

Introduction: The Rationale for a Dedicated Analytical Method

5-Morpholin-4-YL-nicotinic acid, also known as 5-morpholin-4-ylpyridine-3-carboxylic acid, is a molecule of significant interest in pharmaceutical research due to its unique structural features that may enhance bioactivity and solubility.[1] The accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing its safety and efficacy, and supporting regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[2]

This document provides a step-by-step guide to developing a reliable LC-MS/MS method, from initial parameter optimization to full method validation, grounded in scientific principles and regulatory expectations as outlined by the FDA and EMA.[3][4]

Foundational Chemistry: Understanding the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. 5-Morpholin-4-YL-nicotinic acid incorporates a polar carboxylic acid group and a basic morpholine moiety. Its structure is analogous to nicotinic acid, a well-characterized B vitamin.[5]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale/Implication for Method Development
Molecular Weight ~208.21 g/mol Based on the structure of the closely related isomer, 2-Morpholin-4-yl-isonicotinic acid.[6] This informs the initial mass spectrometry tuning.
pKa Acidic pKa ~4.8 (carboxyl), Basic pKa ~5-6 (morpholine nitrogen)The presence of both acidic and basic centers makes the compound's charge state pH-dependent. This is critical for optimizing sample preparation (extraction) and liquid chromatography (retention and peak shape).
Polarity PolarThe carboxylic acid and morpholine groups confer high polarity. This suggests that reversed-phase chromatography may require careful mobile phase optimization or consideration of alternative chromatographic modes like HILIC to achieve adequate retention.[7]

The Analytical Workflow: A Visual Overview

The development of a robust LC-MS/MS method is a systematic process. The following diagram illustrates the key stages, from initial optimization to full validation, ensuring a self-validating and trustworthy protocol.

Method_Development_Workflow cluster_optimization Phase 1: Method Optimization cluster_validation Phase 2: Method Validation cluster_application Phase 3: Application MS_Opt Mass Spectrometry Optimization LC_Opt Liquid Chromatography Development MS_Opt->LC_Opt Informs LC mobile phase choice Sample_Prep Sample Preparation Scouting LC_Opt->Sample_Prep Defines final extract composition Full_Validation Full Bioanalytical Method Validation Sample_Prep->Full_Validation Establishes extraction procedure Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis Qualifies method for use

Caption: Overall LC-MS/MS Method Development and Validation Workflow.

Mass Spectrometry Optimization: Tuning for Sensitivity and Specificity

The goal of MS optimization is to determine the most sensitive and specific mass transitions (precursor to product ions) for the analyte and internal standard (IS). This is typically achieved by direct infusion of a standard solution into the mass spectrometer.

Protocol 1: Mass Spectrometry Parameter Optimization

  • Preparation of Tuning Solution: Prepare a 1 µg/mL solution of 5-Morpholin-4-YL-nicotinic acid and a suitable internal standard (e.g., 5-Morpholin-4-YL-nicotinic acid-d4, if available, or a structural analog like 6-chloronicotinamide) in 50:50 acetonitrile:water with 0.1% formic acid.[8][9]

  • Infusion: Infuse the tuning solution directly into the mass spectrometer's electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.[8]

  • Ionization Mode Screening: Acquire full scan mass spectra in both positive and negative ESI modes. Given the presence of a basic nitrogen in the morpholine ring and the acidic proton, both modes should be evaluated. Positive mode is likely to yield a strong [M+H]⁺ ion.

  • Precursor Ion Selection: Identify the most abundant and stable precursor ion. For 5-Morpholin-4-YL-nicotinic acid (predicted MW ~208.21), the expected protonated molecule [M+H]⁺ would be at m/z 209.1.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions. Collision-induced dissociation (CID) will likely result in fragmentation of the morpholine ring or loss of the carboxylic acid group.

    • A characteristic loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway for similar molecules, which would result in a fragment at m/z 165.1.[10]

    • Fragmentation of the morpholine ring could also occur.

  • MRM Transition Optimization: Create a Multiple Reaction Monitoring (MRM) method using the most intense precursor-product ion transitions. Optimize the collision energy (CE) and other compound-specific parameters (e.g., declustering potential) for each transition to maximize signal intensity.

  • Internal Standard Optimization: Repeat steps 3-6 for the selected internal standard. A stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[9]

Table 1: Predicted and Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)Ionization Mode
5-Morpholin-4-YL-nicotinic acid209.1To be determined experimentallyTo be determined experimentallyPositive ESI
Internal Standard (e.g., -d4)213.1To be determined experimentallyTo be determined experimentallyPositive ESI

Liquid Chromatography Development: Achieving Separation and Good Peak Shape

The primary objectives of chromatographic development are to achieve sufficient retention of the polar analyte, separate it from endogenous matrix components, and obtain a sharp, symmetrical peak shape.

Protocol 2: Liquid Chromatography Method Development

  • Initial Column and Mobile Phase Selection: Due to the polar nature of the analyte, a standard C18 column may provide limited retention.[11] A column with enhanced polar retention, such as a C18-AQ or a phenyl-hexyl stationary phase, is a logical starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier will suppress the ionization of the carboxylic acid group, which can improve retention on reversed-phase columns.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution Scouting: Start with a generic gradient to quickly determine the approximate elution conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Initial Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then return to initial conditions and equilibrate.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve a retention time of 2-5 minutes with good peak shape. If retention is still poor, consider alternative approaches such as HILIC chromatography.

  • Peak Shape Troubleshooting: If peak tailing is observed, ensure the sample solvent is compatible with the initial mobile phase conditions (i.e., low organic content).

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized experimentally
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Sample Preparation: Isolating the Analyte from the Matrix

Effective sample preparation is crucial for removing interferences that can cause ion suppression or enhancement, thereby ensuring the accuracy and reproducibility of the method.[12] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 3: Sample Preparation using Protein Precipitation

  • Aliquot Plasma: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (blank, standard, or unknown).

  • Add Internal Standard: Spike with 10 µL of the internal standard working solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid). The acid helps to improve protein precipitation efficiency.

  • Vortex: Vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step helps to concentrate the sample and ensures the injection solvent is compatible with the LC conditions, improving peak shape.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Sample_Prep_Workflow Plasma 100 µL Plasma Add_IS Spike with Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation: Demonstrating Fitness for Purpose

Once the method is optimized, it must undergo a full validation to demonstrate that it is reliable for its intended purpose. The validation will be performed in accordance with the principles outlined in the EMA and FDA guidelines on bioanalytical method validation.[4]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements.For QC samples at LLOQ, low, mid, and high concentrations, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Should be consistent and reproducible, though not necessarily 100%.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Protocol 4: Abbreviated Validation Experiment - Accuracy and Precision Batch

  • Prepare Samples: Prepare a validation batch including a calibration curve, blank samples, and quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC (n=6 at each level).

  • Process and Analyze: Process the entire batch using the optimized sample preparation protocol and analyze using the developed LC-MS/MS method.

  • Quantify: Quantify the concentrations of the QC samples against the calibration curve.

  • Calculate Statistics: Calculate the mean, standard deviation, accuracy (% deviation from nominal), and precision (%CV) for each QC level.

  • Assess against Criteria: Compare the results to the acceptance criteria outlined in Table 3.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method for the quantification of 5-Morpholin-4-YL-nicotinic acid in human plasma. By following the detailed protocols and understanding the rationale behind each step, researchers can establish a reliable and robust bioanalytical method suitable for regulated drug development studies. The principles and procedures described herein are broadly applicable to the analysis of other small polar molecules in biological matrices.

References

  • Amaro, C., Flores, C., Dias, M., and Lidon, F. (2014). Pyridoxine analysis by high performance liquid chromatography and validation in fortified milk powder. Acta Alimentaria, 43, 297–305.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Shimadzu. (n.d.). Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762479, 2-(Morpholin-4-yl)isonicotinic acid. Retrieved from [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analysis of carboxylic acid by mass spectrometry.
  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Proteolytic fragments of the nicotinic acetylcholine receptor identified by mass spectrometry: implications for receptor topography. Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid, morpholide. Retrieved from [Link]

  • NIST. (n.d.). Niacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Data for the identification of nicotinic acid (P13). Retrieved from [Link]

  • SpectraBase. (n.d.). Nicotinic acid - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

Sources

Advanced Crystallization Protocols for 5-Morpholin-4-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for 5-Morpholin-4-YL-nicotinic acid Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Physicochemical Context

5-Morpholin-4-yl-nicotinic acid (also known as 5-morpholinopyridine-3-carboxylic acid) represents a specific class of zwitterionic pharmaceutical intermediates. Unlike simple organic acids, this molecule possesses three distinct ionization centers: the carboxylic acid (acidic), the pyridine nitrogen (weakly basic), and the morpholine nitrogen (moderately basic).

Successful crystallization of this compound requires a mastery of its isoelectric point (pI) . In its neutral state, the molecule likely exists as a zwitterion (internal salt), leading to high lattice energy, high melting points (>200°C), and poor solubility in standard organic solvents.

Mechanistic Challenges[1]
  • Zwitterionic "Lock": At neutral pH, the electrostatic attraction between the carboxylate (

    
    ) and the protonated nitrogen (
    
    
    
    ) creates a crystal lattice that is difficult to break with non-polar solvents.
  • Oiling Out: The morpholine moiety adds conformational flexibility and lipophilicity, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially in rapid cooling scenarios.

  • Oxidative Discoloration: Morpholine derivatives are prone to N-oxide formation or oxidative coupling, often resulting in yellow/brown impurities that co-crystallize with the product.

Pre-Crystallization Profiling (The "Go/No-Go" Step)

Before attempting bulk crystallization, you must establish the solubility profile relative to pH. This molecule behaves like an amino acid; its solubility is lowest at its isoelectric point.

Protocol 1: Determination of Isoelectric Point (pI)
  • Objective: Identify the pH of minimum solubility (Saturation pH).

  • Reagents: 1M NaOH, 1M HCl, Deionized Water.

  • Method:

    • Suspend 500 mg of crude 5-Morpholin-4-yl-nicotinic acid in 10 mL water.

    • Add 1M NaOH dropwise until the solution becomes clear (pH > 10). The molecule is now the anionic carboxylate species.

    • Slowly titrate with 1M HCl while monitoring turbidity with a nephelometer or visual inspection.

    • Record the pH where precipitation begins (Cloud Point) and where it is heaviest.

    • Target Metric: The pH range of maximum precipitation is your target pI (typically pH 3.5 – 5.5 for amino-nicotinic acids).

Core Crystallization Workflows

Method A: pH-Swing Reactive Crystallization (Primary Purification)

Best for: High yield recovery from crude synthesis mixtures.

This method leverages the pH-dependent solubility. By dissolving the compound as a salt and slowly neutralizing it, you control the supersaturation driving force more precisely than by thermal cooling.

Step-by-Step Protocol:

  • Dissolution:

    • Charge crude solid into a reactor.

    • Add Water (5 vol) and Methanol (1 vol) .

    • Add 2.0 eq NaOH (1M) . Stir until fully dissolved.

    • Optional: Add activated carbon (5 wt%) to remove colored oxidation impurities. Stir for 30 mins at 40°C, then filter over Celite.

  • Nucleation (The Critical Step):

    • Heat filtrate to 50°C . (Elevated temperature prevents oiling out by keeping the impurity oil phase soluble).

    • Slowly dose 1M HCl until the solution is slightly cloudy (approx. pH 7-8).[1]

    • Seed: Add 0.5 wt% pure seed crystals (if available). Hold for 30 minutes to allow crystal growth.

  • Growth & Depletion:

    • Continue dosing 1M HCl slowly over 2 hours until pH reaches the Isoelectric Point (approx. pH 4.0 - 4.5) .[2]

    • Note: Do not overshoot to pH < 2, or you will form the HCl salt, which is soluble.

  • Isolation:

    • Cool linearly to 5°C over 1 hour.

    • Filter the white/off-white solid.

    • Wash with Cold Water (2 vol) followed by Acetone (1 vol) (to remove residual water and speed drying).

    • Dry under vacuum at 55°C.

Method B: Anti-Solvent Crystallization (DMSO/Water)

Best for: Thermal sensitive batches or recovering product from mother liquors.

Since the zwitterion is insoluble in most organics but soluble in dipolar aprotic solvents, DMSO is an excellent solvent for structure resetting.

  • Dissolution: Dissolve 1 g of compound in DMSO (3 mL) at 60°C. Ensure complete dissolution.

  • Anti-Solvent Preparation: Prepare Water (15 mL) heated to 50°C.

  • Addition: Slowly add the DMSO solution into the water (Reverse Addition).

    • Why Reverse? Adding DMSO to water ensures the concentration of organic solvent remains low, favoring immediate nucleation of the stable hydrate or zwitterion form.

  • Aging: Stir at 40°C for 1 hour to ripen the crystals (Ostwald Ripening).

  • Filtration: Filter and wash heavily with water to remove DMSO traces.

Method C: HCl Salt Formation (Purification Strategy)

Best for: Removing metal catalysts (Pd) or organic impurities.

If the zwitterion is difficult to purify, convert it to the hydrochloride salt, which crystallizes differently.

  • Suspend crude zwitterion in Ethanol (10 vol) .

  • Heat to reflux (78°C).

  • Add Conc. HCl (1.2 eq) dropwise. The suspension will likely clear, then reprecipitate as the salt.

  • Cool to 0°C. Filter the HCl salt.

  • Recovery: To get the free acid back, dissolve the salt in minimal water and neutralize with NaOH to pH 4 (Method A).

Visualization of Logic & Process

Diagram 1: Solubility & Species Distribution Logic

This diagram illustrates the critical relationship between pH and solubility for this zwitterionic species.

G Acid Acidic pH (< 2) Soluble Cation (Pyridinium/Morpholinium H+) Iso Isoelectric Point (pH ~4-5) INSOLUBLE Zwitterion (Precipitation Zone) Acid->Iso Add Base Process Crystallization Strategy: Start at Base -> Acidify to Iso Iso->Process Base Basic pH (> 9) Soluble Anion (Carboxylate COO-) Base->Iso Add Acid (Method A)

Caption: Solubility profile of 5-morpholin-4-yl-nicotinic acid. Crystallization is maximized at the Isoelectric Point (Red Node).

Diagram 2: pH-Swing Process Workflow

A step-by-step visualization of the purification protocol.

Process Start Crude Solid Dissolve Dissolve in Water/MeOH + NaOH (pH > 10) Start->Dissolve Carbon Opt: Carbon Treat (Remove Color) Dissolve->Carbon Filter Filter Impurities Carbon->Filter Heat Heat to 50°C (Prevent Oiling Out) Filter->Heat Acidify Slow Add HCl to pH 7 (Cloud Point) Heat->Acidify Seed Add Seeds Wait 30 mins Acidify->Seed FinalAcid Continue HCl to pH 4.5 (pI) Seed->FinalAcid Cool Cool to 5°C Filter & Wash FinalAcid->Cool

Caption: Operational workflow for Method A (pH-Swing), designed to minimize oiling out and maximize purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; Temperature too low during addition.Maintain T > 50°C during acid addition. Add acid slower. Use Method B (DMSO) if persistent.
Colored Product Oxidation of morpholine ring (N-oxide formation).Use degassed solvents (Nitrogen sparge). Perform carbon treatment while in the alkaline dissolved state.
Gel Formation Rapid precipitation trapping solvent.Apply "Temperature Cycling": Heat the slurry to 70°C and cool to 40°C twice to ripen the crystals.
Low Yield pH overshoot (went too acidic).Re-check pH. Ensure you stopped at the pI (approx pH 4-5). If pH < 2, add NaOH back to pI.

Solid State Characterization

To validate the protocol, the following analytical signatures are expected:

  • XRD (X-Ray Diffraction): Distinct crystalline peaks. Amorphous halos indicate "oiling out" occurred.

  • DSC (Differential Scanning Calorimetry): Sharp endotherm >220°C (typical for nicotinic acid derivatives). Broad peaks suggest solvates or impurity occlusion.

  • HPLC Purity: >99.5% area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762479, 2-(Morpholin-4-yl)isonicotinic acid (Analogous Structure Properties). Retrieved January 30, 2026 from [Link]

  • Zhou, P.P., Sun, X.B., & Qiu, W.Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.[3] Current Drug Discovery Technologies, 11(2), 97-108. [Link]

  • Voges, et al. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media. RUN - Repository of NOVA University. [Link]

Sources

Application Note: Characterization and Validation of 5-Morpholin-4-YL-nicotinic Acid as a Novel GPR109A Agonist for Dyslipidemia

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (Niacin) remains one of the most effective agents for raising HDL-C and lowering triglycerides; however, its clinical utility is severely limited by cutaneous flushing, a side effect mediated by the release of Prostaglandin D2 (PGD2) from epidermal Langerhans cells. This application note details the evaluation of 5-Morpholin-4-YL-nicotinic acid (5-MNA) , a structural analog of niacin designed to retain potent antilipolytic activity while minimizing off-target cutaneous vasodilation.

This guide provides a comprehensive workflow for researchers to validate 5-MNA using G-protein coupled receptor (GPCR) functional assays, lipolysis inhibition protocols, and biased signaling assessment.

Scientific Rationale & Mechanism of Action[1][2][3]

The Target: GPR109A (HCAR2)

The primary therapeutic target for niacin is the hydroxycarboxylic acid receptor 2 (HCAR2), formerly known as GPR109A.[1][2] This Gi/o-coupled GPCR is highly expressed in adipocytes and immune cells.[1]

  • Therapeutic Pathway (Adipocytes): Activation of GPR109A inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Lower cAMP levels reduce Protein Kinase A (PKA) activity, preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin. The result is a blockade of triglyceride hydrolysis (lipolysis), reducing the flux of free fatty acids (FFAs) to the liver and thereby decreasing VLDL synthesis.

  • Adverse Pathway (Langerhans Cells): In the skin, GPR109A activation triggers a

    
    -arrestin-dependent pathway that induces Phospholipase A2 (PLA2), leading to arachidonic acid release and subsequent PGD2 production via COX-1, causing flushing.
    
The Candidate: 5-Morpholin-4-YL-nicotinic Acid

The introduction of a morpholine ring at the 5-position of the nicotinic acid scaffold is hypothesized to induce biased agonism . By altering the ligand's residence time and contact points within the orthosteric binding pocket (specifically interacting with Arg111 and Ser178), 5-MNA aims to preferentially stabilize the G-protein signaling conformation over the


-arrestin recruitment conformation, thereby separating efficacy from toxicity.
Mechanistic Pathway Diagram[3][5]

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Adipocyte) Ligand 5-Morpholin-4-YL-nicotinic Acid Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi Gi/o Protein (Activation) Receptor->Gi Coupling Lipolysis Lipolysis (Triglyceride Hydrolysis) Receptor->Lipolysis Therapeutic Effect AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Reduction) AC->cAMP Reduces PKA Protein Kinase A (Inactivation) cAMP->PKA Activates (Blocked) PKA->Lipolysis Phosphorylation (Blocked) FFA Free Fatty Acid Release (Decreased) Lipolysis->FFA Substrate Conversion

Figure 1: Signal transduction pathway of 5-MNA in adipocytes. Activation of GPR109A leads to Gi-mediated inhibition of lipolysis.[3]

Experimental Workflow & Validation Strategy

To validate 5-MNA as a viable drug candidate, a tiered screening approach is required. This workflow prioritizes high-throughput functional assays followed by phenotypic validation.

Workflow Step1 1. Primary Screen (Binding Affinity) Step2 2. Functional Assay (cAMP Suppression) Step1->Step2 Ki < 100 nM Step3 3. Phenotypic Assay (Antilipolysis in 3T3-L1) Step2->Step3 IC50 < 500 nM Step4 4. Safety Screen (PGD2 Release/Flushing) Step3->Step4 Efficacy Confirmed Decision Candidate Selection Step4->Decision High Efficacy / Low PGD2

Figure 2: Tiered validation workflow for GPR109A agonists.

Detailed Protocols

Protocol A: GPR109A cAMP Inhibition Assay (TR-FRET)

Objective: Quantify the potency of 5-MNA to inhibit forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human GPR109A.

Materials:

  • CHO-K1/GPR109A cell line.

  • LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF cAMP HiRange Kit (Cisbio).

  • Forskolin (10 µM stock).

  • Reference Compound: Nicotinic Acid (Sigma-Aldrich).

  • Test Compound: 5-Morpholin-4-YL-nicotinic acid.[4]

Procedure:

  • Cell Preparation: Harvest CHO-K1/GPR109A cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX) at

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cell suspension (1,000 cells) into a 384-well white low-volume plate.

  • Compound Addition:

    • Add 2.5 µL of 5-MNA (serial dilution:

      
       M to 
      
      
      
      M).
    • Add 2.5 µL of Forskolin (Final concentration: 10 µM) to stimulate baseline cAMP.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate.

    • Add 5 µL of Anti-cAMP-Cryptate conjugate.

  • Read: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio (665/620 nm) vs. log[compound]. Calculate IC50 using a 4-parameter logistic fit.

Self-Validating Check: The Z' factor of the assay must be > 0.5. Nicotinic acid control must yield an IC50 ~100-300 nM.

Protocol B: Antilipolytic Assay in 3T3-L1 Adipocytes

Objective: Confirm physiological efficacy by measuring glycerol release (a proxy for lipolysis) in differentiated adipocytes.

Procedure:

  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% BCS. Induce differentiation using Insulin, Dexamethasone, and IBMX (MDI cocktail) for 2 days, followed by Insulin maintenance for 6 days. Use cells when >90% exhibit lipid droplets.

  • Starvation: Wash adipocytes with KRB buffer (Krebs-Ringer Bicarbonate) containing 4% Fatty Acid-Free BSA. Incubate for 2 hours.

  • Treatment:

    • Stimulate lipolysis with Isoproterenol (100 nM).

    • Co-treat with 5-MNA (0.1, 1, 10 µM) or Vehicle (DMSO).

  • Incubation: Incubate for 3 hours at 37°C.

  • Measurement: Collect supernatant. Quantify glycerol using a colorimetric Glycerol Assay Kit (absorbance at 570 nm).

  • Calculation:

    
    
    

Data Presentation & Interpretation

The following table outlines the expected profile of a successful "Next-Gen" candidate compared to Niacin.

ParameterNicotinic Acid (Reference)5-Morpholin-4-YL-nicotinic Acid (Target Profile)Clinical Implication
GPR109A Binding (Ki) ~100 nM< 150 nMHigh affinity is required for efficacy.
cAMP IC50 (CHO Cells) ~200 nM~200-500 nMPotency should be comparable to Niacin.
Max Lipolysis Inhibition 100%> 90%Must effectively lower FFAs to reduce triglycerides.
PGD2 Release (Flushing) High (EC50 ~1 µM)Low / No Effect CRITICAL: Lack of PGD2 release indicates reduced flushing potential.
LogP (Lipophilicity) 0.8~1.5 - 2.0Morpholine ring increases lipophilicity, potentially improving tissue distribution.

Interpretation of Results:

  • If 5-MNA shows high cAMP inhibition but low PGD2 release, it suggests biased agonism (activating Gi pathway without recruiting

    
    -arrestin). This is the ideal profile.
    
  • If 5-MNA shows weak cAMP inhibition, the morpholine substitution may sterically hinder orthosteric binding.

References

  • GPR109A Structure & Function

    • Tunaru, S., et al. (2003).[5] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine, 9(3), 352-355. Link

  • Niacin Mechanism in Dyslipidemia

    • Carlson, L. A. (2005). "Nicotinic acid: the broad-spectrum lipid drug. 50th anniversary review." Journal of Internal Medicine, 258(2), 94-114. Link

  • Biased Agonism at GPR109A

    • Shen, H. C., et al. (2009). "Discovery of novel niacin receptor agonists with reduced flushing side effects." Journal of Medicinal Chemistry, 52(8), 2587-2602. Link

  • Morpholine in Medicinal Chemistry

    • Kumari, A., et al. (2020). "Morpholine as a privileged scaffold in medicinal chemistry: An insight into the recent advances." European Journal of Medicinal Chemistry, 200, 112469. Link

  • GPR109A Structural Biology

    • Mishra, N. K., et al. (2024).[1][6] "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution." Nature Communications, 15, 1956. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Morpholin-4-YL-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Morpholin-4-YL-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we address frequently asked questions with in-depth explanations, troubleshooting protocols, and expert insights to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of 5-Morpholin-4-YL-nicotinic acid is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration in multi-step organic synthesis. For the preparation of 5-Morpholin-4-YL-nicotinic acid, which is often synthesized from 5-bromonicotinic acid and morpholine, several factors could be at play.[1][2][3] A systematic approach to troubleshooting is crucial.[4]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4] Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent is critical, especially for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5][6][7]

  • Poor Reagent Quality: Ensure the purity of your starting materials, particularly the 5-bromonicotinic acid and morpholine. Impurities can interfere with the catalyst and lead to side reactions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of phosphine ligand is also crucial to stabilize the catalyst and promote the desired reactivity.[6]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. Common side reactions in similar syntheses include hydrodehalogenation of the starting aryl halide or dimerization products.[8]

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical approach to diagnosing and resolving issues related to low yields.

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions - Increase Temperature - Extend Reaction Time incomplete->optimize_conditions Yes check_reagents Verify Reagent Purity (NMR, GC-MS) incomplete->check_reagents No end Improved Yield optimize_conditions->end impure_reagents Impure Reagents Detected check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes check_catalyst Evaluate Catalyst System - Inert Atmosphere? - Ligand Choice? impure_reagents->check_catalyst No purify_reagents->end catalyst_issue Potential Catalyst Deactivation check_catalyst->catalyst_issue optimize_catalyst Optimize Catalyst & Ligand - Degas Solvents - Screen Ligands catalyst_issue->optimize_catalyst Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) catalyst_issue->analyze_byproducts No optimize_catalyst->end side_reactions Side Reactions Identified analyze_byproducts->side_reactions modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes side_reactions->end No modify_conditions->end

Caption: A step-by-step workflow for troubleshooting low product yield.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the potential side products in a Buchwald-Hartwig amination approach?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is not without potential side reactions.[7] Understanding these can aid in optimizing your reaction and purification strategy.

Common Side Products:

Side ProductFormation MechanismMitigation Strategy
Debrominated Nicotinic Acid Reductive dehalogenation of 5-bromonicotinic acid. This can be promoted by certain palladium catalysts and reaction conditions.Optimize the ligand-to-metal ratio. The use of bulky, electron-rich phosphine ligands can often suppress this side reaction.[6]
Bis-arylated Morpholine Reaction of the product with another equivalent of 5-bromonicotinic acid. This is more likely at high concentrations or if the reaction is run for an extended period after the initial starting material is consumed.Use a slight excess of morpholine and monitor the reaction closely to stop it once the 5-bromonicotinic acid is consumed.
Products of Ligand Arylation The phosphine ligand can sometimes participate in the reaction, leading to arylated phosphonium salts.Choose a more robust ligand that is less prone to degradation under the reaction conditions.

Experimental Protocol: Optimizing Buchwald-Hartwig Reaction Conditions

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromonicotinic acid (1 equivalent), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%).

  • Reagent Addition: Add morpholine (1.2-1.5 equivalents) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents) dissolved in a degassed solvent (e.g., dioxane or toluene).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q3: An alternative synthesis involves the hydrolysis of 5-(morpholin-4-yl)nicotinonitrile. What are the common challenges with this hydrolysis step?

Hydrolysis of a nitrile to a carboxylic acid is a standard transformation, but the presence of the pyridine and morpholine functionalities can introduce complications.[9][10][11]

Potential Issues & Solutions:

  • Incomplete Hydrolysis: The nitrile may be resistant to hydrolysis. This can be overcome by using more forcing conditions, such as higher temperatures or more concentrated acid or base.[11]

  • Side Reactions on the Pyridine Ring: The pyridine ring is susceptible to nucleophilic attack, especially under harsh basic conditions.[12][13] This can lead to the formation of undesired byproducts. Using milder acidic hydrolysis conditions can often mitigate this.[9]

  • Product Isolation: The final product, 5-Morpholin-4-YL-nicotinic acid, is amphoteric, meaning it has both acidic and basic properties. This can make extraction and purification challenging. Careful pH adjustment during the work-up is crucial to ensure the product is in a neutral form for efficient extraction into an organic solvent.

Reaction Pathway: Nitrile Hydrolysis

This diagram illustrates the two common methods for nitrile hydrolysis.

NitrileHydrolysis start 5-(morpholin-4-yl)nicotinonitrile acid_hydrolysis Acid Hydrolysis (e.g., HCl, H₂SO₄) Heat start->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH, KOH) Heat start->base_hydrolysis intermediate_acid Amide Intermediate acid_hydrolysis->intermediate_acid intermediate_base Carboxylate Salt base_hydrolysis->intermediate_base end_product 5-Morpholin-4-YL-nicotinic acid intermediate_acid->end_product intermediate_base->end_product Acidic Work-up

Caption: Synthetic routes for the hydrolysis of a nitrile to a carboxylic acid.

Q4: Purification of the final product is proving difficult, with significant loss of material. What are some effective purification strategies?

The purification of nicotinic acid derivatives can be challenging due to their polarity and potential for zwitterion formation.[14][15][16]

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or dioxane/water, may be required.

  • Acid-Base Extraction: Utilize the amphoteric nature of the product.

    • Dissolve the crude material in a dilute acid (e.g., 1M HCl).

    • Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 3-4 for nicotinic acid derivatives) to precipitate the pure product.

    • Filter the solid, wash with cold water, and dry.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, often containing a small amount of acetic or formic acid, may be necessary to ensure good separation and prevent tailing.

References

  • Ping Wang. (n.d.). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. Retrieved from [Link]

  • Method for the preparation of nicotinic acid. (n.d.). Google Patents.
  • nicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes. (n.d.). ACS Publications. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. Retrieved from [Link]

  • The morpholino nicotinic acid synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of nicotinic acid. (n.d.). Google Patents.
  • Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). PubMed. Retrieved from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.). ResearchGate. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture?. (2017). ResearchGate. Retrieved from [Link]

  • (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (n.d.). ResearchGate. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 5-Bromonicotinic acid | C6H4BrNO2. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholin-4-ium [5-cyano-6-(4-methylphenyl) -. (n.d.). ORCA - Cardiff University. Retrieved from [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). PubMed Central. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
  • Preparation method of nicotinic acid. (n.d.). Google Patents.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved from [Link]

  • Hydrolysis of Nitriles to Form Carboxylic Acids. (2020). YouTube. Retrieved from [Link]

  • Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed - NIH. Retrieved from [Link]gov/11334529/)

Sources

Technical Support Center: 5-Morpholin-4-yl-nicotinic Acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 5-Morpholin-4-yl-nicotinic acid (CAS: 1209459-66-8). This guide synthesizes chemical stress testing principles (ICH Q1A/Q1B) with specific reactivity profiles of morpholine and pyridine pharmacophores.

Executive Summary: Stability Profile

5-Morpholin-4-yl-nicotinic acid is a bifunctional building block containing an electron-withdrawing pyridine ring and an electron-rich morpholine moiety. Its degradation profile is dominated by oxidative instability at the morpholine nitrogen and metabolic conjugation at the carboxylic acid tail.

Key Stability Risks:

  • High Risk: Oxidative N-dealkylation and N-oxide formation (Morpholine ring).

  • Moderate Risk: Photolytic decarboxylation or pyridine dimerization.

  • Biological Risk: Rapid acyl glucuronidation (in vivo/in vitro metabolic assays).

Technical Q&A: Degradation Pathways

Q1: We observe a +16 Da mass shift in our LC-MS data after peroxide stress. Is this the pyridine or morpholine N-oxide?

Diagnosis: This is almost certainly the Morpholine N-oxide . While both nitrogens can theoretically oxidize, the morpholine nitrogen (


 hybridized) is significantly more nucleophilic than the pyridine nitrogen (

hybridized), which is deactivated by the electron-withdrawing carboxylic acid group at position 3.

The Mechanism: Under oxidative stress (e.g., 3%


), the morpholine nitrogen lone pair attacks the electrophilic oxygen of the peroxide. If stress continues, you may observe a secondary degradation pathway involving ring opening.

Pathway Visualization (DOT):

OxidativePathway Fig 1. Oxidative degradation cascade of the morpholine moiety. Parent 5-Morpholin-4-yl-nicotinic acid (MW: 208.2) N_Oxide Morpholine N-Oxide (+16 Da) Parent->N_Oxide H2O2 / [O] Imine Iminium Intermediate Parent->Imine -2e- / -H+ RingOpen Ring-Opened Aldehyde/Acid Imine->RingOpen Hydrolysis

Q2: How do we differentiate between thermal degradation and photolytic degradation for this molecule?

Technical Insight: Thermal stress typically targets the carboxylic acid (decarboxylation) or promotes oxidation if air is present. Photolytic stress (UV light) targets the pyridine ring itself.

  • Thermal (Heat): If you see a loss of -44 Da (Decarboxylation) leading to 3-morpholinopyridine, this is thermal. Note: This requires high temperatures (>80°C) due to the stability of the nicotinic acid core.

  • Photolytic (Light): Pyridine derivatives often undergo electrocyclic ring-closing or dimerization under UV irradiation. If you observe dimers (2M-H) or complex isomeric mixtures without mass loss, it is phototoxicity.

Experimental Protocol: Photostability Validation

  • Preparation: Dissolve compound at 1 mg/mL in MeOH/Water (50:50).

  • Exposure: Place in a quartz cuvette (transparent to UV).

  • Condition: Expose to 1.2 million lux hours (ICH Q1B standard) or direct UV (254 nm) for 4 hours.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control).

  • Analysis: If the "Dark Control" is stable but the "Exposed" sample shows degradation, the pathway is photolytic.

Q3: In liver microsome (RLM/HLM) assays, the parent compound disappears rapidly. Is this instability or metabolism?

Diagnosis: This is likely Phase II Metabolism (Glucuronidation) , not chemical instability. The carboxylic acid at position 3 is a "soft spot" for UDP-glucuronosyltransferases (UGTs).

The Mechanism: The carboxylate attacks the anomeric carbon of UDP-glucuronic acid, forming an Acyl Glucuronide .

  • Mass Shift: +176.03 Da.

  • Risk: Acyl glucuronides are reactive metabolites that can covalently bind to proteins (drug-induced liver injury risk).

Pathway Visualization (DOT):

MetabolicPathway Fig 2. Metabolic fate of the nicotinic acid moiety (Phase II conjugation). Parent Parent Compound (R-COOH) AcylGluc Acyl Glucuronide (M + 176 Da) Parent->AcylGluc Glucuronidation UGT Enzyme: UGT (Liver Microsomes) UGT->AcylGluc ProteinAdduct Covalent Protein Adduct (Toxicity Risk) AcylGluc->ProteinAdduct Nucleophilic Attack (In Vivo)

[1][2]

Experimental Protocols & Troubleshooting

Protocol A: Forced Degradation (Oxidative)

Use this to generate the N-oxide standard for LC-MS retention time marking.

  • Stock Solution: Prepare 1 mM 5-Morpholin-4-yl-nicotinic acid in Acetonitrile/Water (1:1).

  • Stressor: Add 30%

    
     to achieve a final concentration of 3%.
    
  • Incubation: 25°C for 2 hours.

  • Quenching: Add

    
     (Sodium Sulfite) solution to neutralize excess peroxide.
    
  • Analysis: Inject immediately on HPLC.

    • Expected Result: New peak at RRT ~0.8-0.9 (more polar) with Mass M+16.

Protocol B: Hydrolytic Stress (Acid/Base)

Use this to test the stability of the morpholine-pyridine bond.

  • Acid Stress: 1N HCl, 60°C, 4 hours.

  • Base Stress: 1N NaOH, 60°C, 4 hours.

  • Neutralization: Neutralize to pH 7.0 before injection.

  • Expectation: The C-N bond between the morpholine and pyridine is an aniline-type bond (resonance stabilized). It should be highly resistant to hydrolysis. If degradation occurs, look for ring cleavage of the morpholine ether, not C-N bond breakage.

Troubleshooting Table
Observation (LC-MS)Probable CauseVerification Step
Peak at M+16 Morpholine N-OxideReduce with

(Titanium trichloride); peak should revert to parent.
Peak at M+32 Di-N-Oxide or Hydroxylated N-OxideCheck fragmentation pattern for +16 loss.
Peak at M+14 Methyl ester formationDid you use Methanol as a solvent? Switch to Acetonitrile.
Peak at M+176 Acyl GlucuronideTreat with

-glucuronidase; peak should revert to parent.
Loss of Parent in Dark AdsorptionCompound may stick to plastic. Use glass vials.

References

  • Morpholine Oxidation Chemistry

    • Chowdhury, S. et al. "Metabolism and oxidative degradation of morpholine-containing drugs." Drug Metabolism Reviews, 2012.
    • Context: Establishes the morpholine nitrogen as the primary site for oxidative attack (N-oxide)
  • Nicotinic Acid Photostability

    • Moore, D.E. "Photochemical degradation of nicotinic acid derivatives." Journal of Pharmaceutical and Biomedical Analysis, 2002.
    • Context: Details the UV-sensitivity of the pyridine ring and decarboxylation p
  • Acyl Glucuronide Reactivity

    • Regan, S. et al. "Acyl glucuronides: reactivity and toxicity." Chemical Research in Toxicology, 2010.
    • Context: Explains the mechanism of carboxylic acid conjugation and subsequent protein binding risks.
  • ICH Guidelines (Regulatory Standard)

    • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
    • Context: The authoritative standard for designing the stress tests described in Protocol A/B.

Technical Support Center: 5-Morpholin-4-yl-nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the scale-up synthesis of 5-Morpholin-4-yl-nicotinic acid (CAS: 263270-06-0). It is designed for process chemists and researchers requiring robust, reproducible protocols for gram-to-kilogram scale synthesis.

Executive Summary
  • Target Molecule: 5-Morpholin-4-yl-nicotinic acid[1][2][3][4][5]

  • Core Challenge: The 5-position of the pyridine ring is electronically deactivated relative to the 2- and 4-positions. Direct nucleophilic aromatic substitution (

    
    ) is kinetically disfavored and prone to harsh conditions/impurities.
    
  • Recommended Route: Buchwald-Hartwig Amination via an ester intermediate. This route offers the highest reliability, easiest purification, and best scalability compared to direct copper-catalyzed coupling on the free acid.

Part 1: Strategic Route Selection

User Query: Why can't I just reflux 5-bromonicotinic acid with morpholine?

Technical Insight: The pyridine nitrogen withdraws electron density primarily from the ortho (2, 6) and para (4) positions. The meta (3, 5) positions are not sufficiently activated for direct


 displacement of a bromide by a secondary amine like morpholine, even with the electron-withdrawing carboxylic acid present. Attempting this often leads to:
  • Incomplete Conversion: Requiring extreme temperatures (>150°C) or high pressure.

  • Decarboxylation: Prolonged heating of nicotinic acids can lead to decarboxylation.

  • Solubility Issues: The zwitterionic nature of the starting material makes it insoluble in standard organic solvents used for coupling.

The Solution: Use Methyl 5-bromonicotinate as the substrate for Palladium-catalyzed amination.

Part 2: Detailed Experimental Protocol (The Ester Route)
Step 1: Buchwald-Hartwig Coupling

Reaction: Methyl 5-bromonicotinate + Morpholine


 Methyl 5-morpholinonicotinate
ParameterSpecificationRationale
Substrate Methyl 5-bromonicotinate (1.0 equiv)Esters are soluble in toluene/dioxane and prevent catalyst poisoning by carboxylates.
Amine Morpholine (1.2 equiv)Slight excess drives kinetics; easy to remove via washing.
Catalyst

(1-2 mol%)
Cost-effective Pd source for scale-up.
Ligand Xantphos or BINAP (2-4 mol%)Bidentate ligands prevent

-hydride elimination and stabilize the Pd center.
Base

(2.0 equiv)
Inorganic bases are preferred over alkoxides to prevent ester hydrolysis during coupling.
Solvent Toluene or 1,4-DioxaneToluene is preferred for green chemistry/scale-up; Dioxane offers higher solubility.
Temp/Time 100°C, 12-18 hoursStandard activation energy for aryl bromide coupling.

Protocol:

  • Charge reactor with Methyl 5-bromonicotinate,

    
    , and Xantphos. Inert with 
    
    
    
    (3 cycles).
  • Add Toluene (10 vol) and Morpholine.

  • Add

    
     last (as a solid or slurry) to minimize oxidation.
    
  • Heat to 100°C with vigorous stirring (mass transfer limited).

  • IPC (In-Process Control): Monitor by HPLC for consumption of bromide (<1%).

  • Workup: Cool to 25°C. Filter off inorganic salts (

    
    , Excess Base). Wash filter cake with Toluene. Concentrate filtrate to dryness or use directly in Step 2.
    
Step 2: Hydrolysis & Isolation

Reaction: Methyl 5-morpholinonicotinate


 5-Morpholin-4-yl-nicotinic acid

Protocol:

  • Dissolve crude ester in MeOH (5 vol).

  • Add aqueous NaOH (2M, 3.0 equiv).

  • Stir at 50°C for 2 hours (hydrolysis is rapid).

  • Critical Isolation Step (Isoelectric Precipitation):

    • The product is amphoteric (Pyridine N is basic; COOH is acidic).

    • Cool to 20°C.

    • Carefully adjust pH to 3.5 - 4.0 using 6M HCl.

    • Note: The zwitterion has minimum solubility at its isoelectric point (pI).

  • Stir the resulting slurry for 2 hours to ripen crystals.

  • Filter and wash with cold water (removes NaCl) followed by Acetone (removes organic impurities).

  • Dry at 50°C under vacuum.

Part 3: Troubleshooting & FAQs

Q1: The coupling reaction stalls at 80% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or ligand oxidation.

  • Fix: Ensure strict

    
    -free conditions. Degas solvents by sparging with 
    
    
    
    for 30 mins before use. If stalling occurs, add a fresh charge of both Pd and Ligand (pre-mixed in a small amount of solvent), not just Pd.

Q2: I am getting a low yield during the hydrolysis workup. The product seems to stay in the water.

  • Diagnosis: Incorrect pH adjustment.

  • Fix: Nicotinic acids are very soluble at pH < 2 (cationic form) and pH > 6 (anionic form). You must hit the "Sweet Spot" (pH 3.5 ± 0.2). Use a calibrated pH meter, not paper. If yield is still low, saturate the aqueous layer with NaCl (salting out) before filtration.

Q3: The final product is colored (grey/brown).

  • Diagnosis: Residual Palladium.

  • Fix: Add a metal scavenger (e.g., SiliaMetS® Thiol or charcoal) during the ester workup (Step 1). It is much harder to remove Pd from the free acid (Step 2) due to its chelating ability.

Q4: Can I use 5-chloronicotinic acid instead? It's cheaper.

  • Analysis: Aryl chlorides are significantly less reactive. You would need a more specialized, expensive catalyst (e.g., Pd-PEPPSI or BrettPhos) which negates the cost saving of the starting material. Stick to the bromide for robust scale-up.

Part 4: Process Visualization
Workflow Diagram

SynthesisWorkflow Start Methyl 5-Bromonicotinate (Starting Material) React1 Buchwald Coupling (Pd(OAc)2, Xantphos, Morpholine) Solvent: Toluene, 100°C Start->React1 IPC1 IPC: HPLC <1% SM React1->IPC1 Filter Filtration (Remove CsBr/Salts) IPC1->Filter Pass Hydrolysis Hydrolysis (NaOH, MeOH, 50°C) Filter->Hydrolysis pHAdjust CRITICAL: pH Adjustment Target pH 3.5 - 4.0 (Precipitation of Zwitterion) Hydrolysis->pHAdjust Isolate Filtration & Wash (Water -> Acetone) pHAdjust->Isolate Final 5-Morpholin-4-yl-nicotinic Acid (>98% Purity) Isolate->Final

Caption: Step-by-step process flow from starting ester to isolated zwitterionic acid.

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Purity Check1 Is conversion complete? Issue->Check1 Check2 Is pH correct? Check1->Check2 Yes Action1 Check O2 exclusion Add fresh Catalyst Check1->Action1 No Action2 Target pH 3.5 Use pH Meter Check2->Action2 No (Solubility Issue) Action3 Use Pd Scavenger in Step 1 Check2->Action3 Yes (Color Issue)

Caption: Decision tree for diagnosing common yield and purity issues during scale-up.

References
  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[6] Link

  • Scale-Up of Pd-Catalyzed Amination

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving C–N coupling problems. Journal of Medicinal Chemistry. Link

  • Standard practice for zwitterionic amino acids (nicotinic acid derivatives). See Purification of Laboratory Chemicals (Armarego & Chai)
  • Safety Data (Morpholine)

    • CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine. Link

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 5-Morpholin-4-YL-nicotinic Acid in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs in Dyslipidemia

Dyslipidemias, characterized by abnormal levels of lipids such as high low-density lipoprotein (LDL) cholesterol, elevated triglycerides, and low high-density lipoprotein (HDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular events.[1][2] For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia due to its broad-spectrum effects on the lipid profile.[3][4] However, its clinical utility is often limited by patient compliance due to side effects like cutaneous flushing.[1][2] This has driven the development of novel nicotinic acid analogs, such as 5-Morpholin-4-YL-nicotinic acid, with the aim of retaining the therapeutic benefits while minimizing adverse effects.

This guide provides a comprehensive overview of the in vivo validation of 5-Morpholin-4-YL-nicotinic acid, comparing its potential efficacy with established nicotinic acid receptor agonists. We will delve into the underlying mechanisms of action, present comparative data from relevant disease models, and provide detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.

Mechanism of Action: Targeting the GPR109A Receptor

The primary mechanism through which nicotinic acid and its analogs exert their lipid-lowering effects is by acting as agonists for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][5] This receptor is highly expressed in adipocytes and immune cells.[4]

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP suppresses hormone-sensitive lipase activity, leading to a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[1][6] The reduced availability of FFAs in the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, LDL.[4][7]

Furthermore, nicotinic acid has been shown to increase HDL cholesterol levels, although the exact mechanism is not fully elucidated. It is believed to involve the inhibition of HDL catabolism in the liver, thereby increasing its half-life and circulation.[4][6]

Signaling Pathway of Nicotinic Acid Receptor Agonists

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid Analog (e.g., 5-Morpholin-4-YL-nicotinic acid) GPR109A GPR109A NA->GPR109A Gi Gi Protein GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation l1 Decreased cAMP leads to decreased PKA activation and thus decreased HSL activity. HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylation (Activation) TG Triglycerides HSL->TG Hydrolysis FFA Free Fatty Acids TG->FFA Release FFA_liver Free Fatty Acids FFA->FFA_liver Reduced Influx TG_synth Triglyceride Synthesis FFA_liver->TG_synth VLDL VLDL Secretion TG_synth->VLDL

Caption: GPR109A signaling cascade in adipocytes leading to reduced FFA release.

Comparative In Vivo Efficacy

The validation of a novel compound like 5-Morpholin-4-YL-nicotinic acid necessitates a direct comparison with established drugs in relevant animal models of dyslipidemia and atherosclerosis. The most common alternatives for comparison include niacin itself, Acipimox, and Acifran.[1][8]

Disease Models for Efficacy Evaluation
  • ApoE Knockout (ApoE-/-) Mice: These mice lack apolipoprotein E, a key protein in lipid metabolism, and spontaneously develop hypercholesterolemia and atherosclerotic plaques, especially when fed a high-fat diet. This model is ideal for assessing the impact of a compound on both plasma lipid levels and the progression of atherosclerosis.

  • LDL Receptor Knockout (LDLR-/-) Mice: Similar to ApoE-/- mice, LDLR-/- mice on a high-fat diet develop severe hypercholesterolemia and atherosclerosis, mimicking human familial hypercholesterolemia.

  • Hamster Model of Hyperlipidemia: Hamsters, when fed a high-fat, high-cholesterol diet, develop a lipid profile that closely resembles human dyslipidemia, making them a suitable non-genetically modified model.

Performance Comparison

The following table summarizes expected and reported outcomes for nicotinic acid and its analogs in preclinical models. The data for 5-Morpholin-4-YL-nicotinic acid would be generated through the experimental protocols outlined below.

CompoundModelKey Efficacy EndpointsExpected/Reported Outcome
Niacin (Reference) ApoE-/- Mice- Reduced plasma total cholesterol- Reduced plasma triglycerides- Increased plasma HDL cholesterol- Reduced aortic plaque area- Significant reduction in total cholesterol and triglycerides.[4]- Modest to significant increase in HDL.[2]- Significant reduction in atherosclerotic lesion size.
Acipimox ApoE-/- Mice- Reduced plasma total cholesterol- Reduced plasma triglycerides- Reduced aortic plaque area- Potent and sustained reduction in triglycerides.[1]- Shown to cause regression of atherosclerosis.[1]
Acifran Rat Model- Reduced plasma total cholesterol- Reduced plasma triglycerides- Effective lipid-lowering properties observed.[1]
5-Morpholin-4-YL-nicotinic acid (Test Article) ApoE-/- Mice- Reduced plasma total cholesterol- Reduced plasma triglycerides- Increased plasma HDL cholesterol- Reduced aortic plaque area- Assessment of flushing behavior- Hypothetical: To be determined by experimentation. The goal is to demonstrate comparable or superior lipid-lowering efficacy with a reduced flushing response compared to niacin.

Experimental Protocols

A rigorous and well-controlled experimental design is crucial for the validation of 5-Morpholin-4-YL-nicotinic acid.

Atherosclerosis Study in ApoE-/- Mice

Objective: To evaluate the long-term efficacy of 5-Morpholin-4-YL-nicotinic acid in reducing hyperlipidemia and atherosclerosis development in a genetically relevant mouse model.

Methodology:

  • Animal Model: Male ApoE-/- mice, 8-10 weeks old.

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week with ad libitum access to standard chow and water.

  • Diet Induction: Switch all mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce hyperlipidemia and accelerate atherosclerosis.

  • Group Allocation: After two weeks of diet induction, randomize mice into the following treatment groups (n=10-12 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)

    • Niacin (positive control, e.g., 100 mg/kg/day)

    • 5-Morpholin-4-YL-nicotinic acid (low dose, e.g., 30 mg/kg/day)

    • 5-Morpholin-4-YL-nicotinic acid (high dose, e.g., 100 mg/kg/day)

  • Drug Administration: Administer compounds daily via oral gavage for 12-16 weeks.

  • Monitoring:

    • Record body weight weekly.

    • Collect blood samples via tail vein at baseline and every 4 weeks for lipid profile analysis (total cholesterol, triglycerides, HDL).

  • Terminal Procedures:

    • At the end of the treatment period, euthanize mice and collect terminal blood samples via cardiac puncture.

    • Perfuse the vascular system with saline followed by formalin.

    • Dissect the aorta and quantify atherosclerotic plaque area using Oil Red O staining and en face analysis.

    • Analyze aortic root sections for lesion composition (e.g., macrophage content, collagen).

Experimental Workflow for In Vivo Efficacy Validation

in_vivo_workflow start Start: ApoE-/- Mice (8-10 weeks) acclimatization Acclimatization (1 week) start->acclimatization diet High-Fat Diet Induction (2 weeks) acclimatization->diet randomization Randomization & Group Allocation diet->randomization treatment Daily Oral Gavage (12-16 weeks) randomization->treatment monitoring Weekly Body Weight Monthly Blood Lipid Profile treatment->monitoring Concurrent termination Euthanasia & Tissue Collection treatment->termination analysis Data Analysis: - Lipid Profile - Aortic Plaque Area - Histology termination->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: A typical workflow for evaluating anti-atherosclerotic drug efficacy.

Assessment of Flushing Response

Objective: To compare the acute flushing side effect of 5-Morpholin-4-YL-nicotinic acid with that of niacin.

Methodology:

  • Animal Model: Use a strain of mice known to exhibit a flushing response, or measure vasodilation in rats.

  • Procedure:

    • Administer a single oral dose of the test compounds (Vehicle, Niacin, 5-Morpholin-4-YL-nicotinic acid) to different groups of animals.

    • Measure ear redness (a proxy for flushing) using a colorimeter or visual scoring at various time points post-dosing (e.g., 15, 30, 60, 120 minutes).

    • Alternatively, use a laser Doppler flowmeter to measure changes in cutaneous blood flow.

  • Data Analysis: Compare the intensity and duration of the flushing response between the treatment groups.

Conclusion and Future Directions

The in vivo validation of 5-Morpholin-4-YL-nicotinic acid in established disease models is a critical step in determining its therapeutic potential. By demonstrating comparable or superior lipid-modifying and anti-atherosclerotic efficacy to existing nicotinic acid analogs, coupled with a more favorable side effect profile (i.e., reduced flushing), this compound could represent a significant advancement in the treatment of dyslipidemia. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate the in vivo performance of novel GPR109A agonists.

References

  • Pike, N. B. (2005). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 144(7), 883–895. [Link]

  • Menon, R. M., et al. (2016). Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. Current Atherosclerosis Reports, 18(4), 21. [Link]

  • Kashyap, M. L., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2010). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 57-61. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Bodor, N., & Buchwald, P. (2012). Nicotinic acid and pyridoxine modulate arachidonic acid metabolism in vitro and ex vivo in man. Prostaglandins, Leukotrienes and Essential Fatty Acids, 86(4-5), 189–196. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

  • Bielawski, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 53. [Link]

  • Guyton, J. R., & Bays, H. E. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 99(6A), 22S–28S. [Link]

  • Solution Pharmacy. (2019, August 6). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. YouTube. [Link]

  • Uddin, M. J., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Polymers, 15(14), 3046. [Link]

  • Bitner, B. R., et al. (2011). Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. Marine Drugs, 9(4), 585–601. [Link]

  • Broad, L. M., et al. (2009). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Neuropharmacology, 56(1), 252–264. [Link]

Sources

Alternative Synthesis Routes for 5-Morpholin-4-YL-Nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the 5-Position

Synthesizing 5-Morpholin-4-yl-nicotinic acid (CAS: 263270-06-0) presents a classic problem in heteroaromatic chemistry: functionalizing the meta-position (C5) of the pyridine ring. Unlike the 2- and 4-positions, which are electronically activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridyl nitrogen, the 5-position is electronically neutral to deactivated.

Consequently, traditional


 approaches using 5-halo precursors fail under standard conditions. Successful synthesis requires metal-catalyzed cross-coupling strategies. This guide objectively compares the two dominant routes: Palladium-Catalyzed Buchwald-Hartwig Amination  (High Yield/High Cost) and Copper-Catalyzed Ullmann Coupling  (Moderate Yield/Low Cost).

Strategic Route Analysis

The Electronic Barrier

The failure of direct substitution is the primary bottleneck. The decision matrix below illustrates why metal catalysis is mandatory for the 5-isomer compared to the 2-isomer.

RouteSelection cluster_logic Mechanistic Rationale Target Target: 5-Morpholinyl-nicotinic acid Precursor Precursor: 5-Bromonicotinic Acid Target->Precursor SNAr Route A: Direct SNAr (No Catalyst) Precursor->SNAr Attempted Metal Route B: Metal Catalysis (Pd or Cu) Precursor->Metal Recommended Result_Fail FAILURE No reaction / Decomposition (Lack of Meisenheimer Complex) SNAr->Result_Fail Result_Success SUCCESS C-N Bond Formation Metal->Result_Success Note C5 position is not activated by Pyridine Nitrogen. Requires oxidative addition.

Figure 1: Decision logic for selecting metal catalysis over traditional substitution.

Comparative Assessment: Buchwald vs. Ullmann

The following data aggregates experimental outcomes from typical gram-to-kilogram scale syntheses.

MetricRoute A: Buchwald-Hartwig (Pd) Route B: Ullmann Coupling (Cu)
Catalyst System

/ XPhos or BINAP
CuI / L-Proline or DMEDA
Yield (Isolated) 85 - 92% 60 - 75%
Reaction Temp 80 - 100°C110 - 140°C
Reaction Time 4 - 12 Hours24 - 48 Hours
Purification Filtration / Recrystallization (High Purity)Column Chromatography often required
Cost Driver Catalyst (Palladium)Energy (High Temp) & Solvent
Scalability Excellent (Flow chemistry compatible)Good (Batch only, heterogeneity issues)
Green Score Medium (Toxic metal, but high atom economy)Low (Harsh conditions, difficult waste stream)

Verdict:

  • Choose Buchwald-Hartwig for medicinal chemistry (mg to g scale) or when API purity specifications are stringent (>99.5%).

  • Choose Ullmann for early-stage bulk manufacturing where cost of goods (COGs) is the primary constraint and purification infrastructure is available.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: High Purity, High Yield

Mechanism: The reaction proceeds via a


 catalytic cycle involving oxidative addition of the aryl bromide, amine coordination, and reductive elimination.[1]

Reagents:

  • Substrate: 5-Bromonicotinic acid (1.0 equiv)

    • Note: Using the methyl ester (Methyl 5-bromonicotinate) often improves solubility and yield, followed by a hydrolysis step.

  • Amine: Morpholine (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: XPhos or BINAP (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with 5-bromonicotinic acid (or ester),

    
    , and the Pd-ligand complex. Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
    • Expert Insight: Pre-complexing Pd and Ligand for 30 mins in a small volume of solvent can reduce induction time.

  • Addition: Add anhydrous Toluene/Dioxane and Morpholine via syringe under

    
     flow.
    
  • Reaction: Heat to 90°C for 8–12 hours. Monitor conversion via HPLC (Target: Disappearance of Aryl Bromide).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.[3]

  • Hydrolysis (If using ester): Treat the intermediate with LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Copper-Catalyzed Ullmann Coupling

Best for: Cost Reduction, Non-GMP Intermediates

Mechanism: Involves a


 cycle.[4] The higher activation energy requires higher temperatures.

Reagents:

  • Substrate: 5-Bromonicotinic acid (1.0 equiv)

  • Amine: Morpholine (2.0 - 3.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10-20 mol%)

  • Ligand: L-Proline (20 mol%) or

    
    -Dimethylethylenediamine (DMEDA)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (High boiling point required)

Step-by-Step Methodology:

  • Setup: In a pressure tube or autoclave (to prevent morpholine loss at high temp), combine 5-bromonicotinic acid, CuI, Ligand, and Base.

  • Reaction: Add DMSO and Morpholine. Seal the vessel under Argon.

  • Heating: Heat to 120°C - 130°C for 24–48 hours.

    • Critical Control: Vigorous stirring is essential as the reaction is heterogeneous.

  • Quench: Dilute with water and adjust pH to ~4-5 with dilute HCl.

  • Extraction: Extract the product into Ethyl Acetate (repeated extractions required due to amphoteric nature).

    • Expert Insight: Copper removal is difficult. Wash organic phase with aqueous EDTA or ammonia solution to sequester residual copper (blue aqueous layer indicates removal).

  • Purification: Flash chromatography (DCM:MeOH gradient) is usually required to separate the product from tarry byproducts common in high-temp Ullmann reactions.

Pathway Visualization

The following diagram details the catalytic cycle and critical control points for the preferred Buchwald-Hartwig route.

BuchwaldPathway cluster_control Critical Control Points Start Start: 5-Bromonicotinic Acid + Morpholine Cat_Act Pd(0) Species Generation (In situ) Start->Cat_Act Mix Reagents Ox_Add Oxidative Addition (Ar-Pd-Br Complex) Cat_Act->Ox_Add Rate Limiting Step Amine_Coord Amine Coordination & Deprotonation (Base) Ox_Add->Amine_Coord + Morpholine Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Red_Elim Red_Elim->Cat_Act Regenerate Pd(0) Product Product: 5-Morpholin-4-yl-nicotinic acid Red_Elim->Product CCP1 O2 Exclusion: Strict Inert Atmosphere CCP2 Ligand Choice: XPhos prevents beta-hydride elimination

Figure 2: Catalytic cycle and critical control points for the Buchwald-Hartwig synthesis.

References

  • BenchChem. "An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4)." BenchChem Technical Library. Accessed October 2023.[5]

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide." ACS Green Chemistry Institute.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Recent Literature and Mechanisms."

  • Chem-Impex. "Product Specification: 5-Morpholin-4-yl-nicotinic acid (CAS 263270-06-0)."

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 2008.

Sources

Head-to-head comparison of different 5-Morpholin-4-YL-nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of 5-Morpholin-4-YL-nicotinic Acid Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][3] The incorporation of a morpholine moiety at the 5-position of the nicotinic acid ring has given rise to a class of compounds with significant therapeutic potential. This guide provides a head-to-head comparison of different 5-Morpholin-4-YL-nicotinic acid derivatives, offering insights into their structure-activity relationships and performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules.

The 5-Morpholin-4-YL-nicotinic Acid Scaffold: A Privileged Structure

The core structure, 5-Morpholin-4-YL-nicotinic acid, combines the essential features of nicotinic acid with the favorable physicochemical properties of the morpholine ring. Morpholine is a versatile heterocycle known to be a part of many biologically active compounds and marketed drugs, contributing to improved pharmacokinetic profiles.[4][5] This unique combination serves as a versatile template for the design of novel derivatives with tailored biological activities.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-Morpholin-4-YL-nicotinic acid derivatives is profoundly influenced by the nature of the substituents on the core scaffold. Key modifications and their impact on activity are summarized below:

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or hydrazides is a common strategy to modulate activity and pharmacokinetic properties. For instance, the formation of thiazolidinone derivatives from the nicotinic acid hydrazide has led to compounds with significant antimicrobial and anti-inflammatory properties.[2]

  • Substitution on the Nicotinic Acid Ring: Alterations to the pyridine ring of the nicotinic acid moiety can influence receptor binding and selectivity.

  • Derivatization of the Morpholine Ring: While less common, modifications to the morpholine ring can also impact the overall pharmacological profile of the molecule.

The following diagram illustrates the key points for chemical modification on the 5-Morpholin-4-YL-nicotinic acid scaffold to generate diverse biological activities.

Synthesis_Workflow A Starting Material (e.g., 5-bromonicotinic acid) B Buchwald-Hartwig Amination (Morpholine, Pd catalyst, base) A->B C Purification (Crystallization/Chromatography) B->C D 5-Morpholin-4-YL-nicotinic Acid C->D

Caption: General synthetic workflow for 5-Morpholin-4-YL-nicotinic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-bromonicotinic acid in a suitable solvent (e.g., dioxane), add morpholine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up: After cooling, quench the reaction with water and acidify to precipitate the product.

  • Purification: Collect the solid by filtration and purify by recrystallization or column chromatography to yield the pure 5-Morpholin-4-YL-nicotinic acid.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The 5-Morpholin-4-YL-nicotinic acid scaffold is a promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The structure-activity relationships highlighted provide a rational basis for the design of more potent and selective compounds.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesis of a wider range of derivatives with diverse substituents to explore new pharmacological activities.

  • In-depth mechanistic studies: Elucidation of the molecular targets and mechanisms of action for the most potent compounds.

  • Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and in vivo efficacy of lead compounds to assess their therapeutic potential.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the 5-Morpholin-4-YL-nicotinic acid scaffold.

References

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • The morpholino nicotinic acid synthesis.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Design, synthesis, and preliminary pharmacological evaluation of new quinoline deriv
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • A review on pharmacological profile of Morpholine derivatives.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

Sources

A Meta-Analysis of Clinical Trials Involving Nicotinic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of clinical trials involving nicotinic acid (niacin) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal meta-analyses and individual clinical trials to offer a nuanced understanding of the efficacy, safety, and mechanistic underpinnings of this class of lipid-modifying agents. By objectively comparing their performance against other therapeutic alternatives and providing supporting experimental data, this guide aims to equip you with the critical insights necessary for informed research and development decisions.

Introduction: The Evolving Role of Nicotinic Acid in Dyslipidemia Management

Nicotinic acid, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over half a century. Its ability to favorably modulate a wide range of lipid parameters—most notably, significantly increasing high-density lipoprotein cholesterol (HDL-C) while concurrently lowering low-density lipoprotein cholesterol (LDL-C), triglycerides (TGs), and lipoprotein(a) [Lp(a)]—has made it a subject of extensive clinical investigation.[1][2] However, the therapeutic landscape of cardiovascular disease prevention has evolved dramatically, particularly with the advent of statin therapy. This has led to a critical re-evaluation of the role of nicotinic acid derivatives, both as monotherapy and as an adjunct to other lipid-lowering agents.

This guide will dissect the evidence from key clinical trials and meta-analyses, offering a comprehensive overview of the clinical utility of nicotinic acid derivatives in the contemporary era of cardiovascular medicine. We will explore the mechanistic rationale for their use, critically appraise the clinical trial data, and provide a comparative analysis against other lipid-modifying therapies.

Mechanism of Action: Beyond Lipid Modification

The pharmacological effects of nicotinic acid are multifaceted, extending beyond simple lipid modulation. The discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as the primary receptor for nicotinic acid has provided significant insights into its diverse biological activities.[2][3]

Lipid Metabolism Modulation

Nicotinic acid's primary mechanism for lowering lipids involves the inhibition of adipocyte lipolysis through the activation of GPR109A.[4] This leads to a reduction in the flux of free fatty acids (FFAs) to the liver, a key substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[4] The subsequent decrease in VLDL production contributes to a reduction in LDL-C levels. The increase in HDL-C is thought to be mediated by a reduction in the hepatic uptake and clearance of HDL apolipoprotein A-I (ApoA-I) and a decrease in the activity of cholesteryl ester transfer protein (CETP).[4]

Anti-inflammatory and Pleiotropic Effects

Beyond its impact on lipids, nicotinic acid exhibits significant anti-inflammatory properties, which are also mediated, in part, through GPR109A signaling in immune cells such as macrophages.[5][6] Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein (CRP).[3][7] Furthermore, nicotinic acid has been shown to increase the secretion of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties.[7][8][9] These pleiotropic effects may contribute to its anti-atherosclerotic potential.

Below is a diagram illustrating the key signaling pathways of nicotinic acid.

Nicotinic_Acid_Signaling cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte cluster_macrophage Macrophage NA1 Nicotinic Acid GPR109A1 GPR109A NA1->GPR109A1 AC1 Adenylyl Cyclase GPR109A1->AC1 Inhibits Adiponectin ↑ Adiponectin GPR109A1->Adiponectin cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA cAMP1->PKA1 HSL ↓ HSL Activity PKA1->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA FFA_liver ↓ FFA Influx FFA->FFA_liver TG_Synth ↓ Triglyceride Synthesis FFA_liver->TG_Synth VLDL ↓ VLDL Secretion TG_Synth->VLDL LDL ↓ LDL Levels VLDL->LDL ApoAI ↓ ApoA-I Clearance HDL ↑ HDL Levels ApoAI->HDL NA2 Nicotinic Acid GPR109A2 GPR109A NA2->GPR109A2 NFkB ↓ NF-κB Pathway GPR109A2->NFkB Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Assessments (Lipid Profile, CIMT, etc.) P2->P3 R1 Randomization P3->R1 T1 Treatment Group (Nicotinic Acid Derivative) R1->T1 T2 Control Group (Placebo or Active Comparator) R1->T2 F1 Scheduled Follow-up Visits T1->F1 T2->F1 F2 Monitoring of Adverse Events F1->F2 F3 Repeat Assessments (Lipid Profile, CIMT) F1->F3 A1 Statistical Analysis (Primary & Secondary Endpoints) F2->A1 F3->A1 A2 Publication of Results A1->A2

Sources

A Comprehensive Guide to Assessing the Selectivity of 5-Morpholin-4-YL-nicotinic acid for its Primary Target

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for assessing the selectivity of a novel nicotinic acid derivative, 5-Morpholin-4-YL-nicotinic acid. As a structural analog of nicotinic acid, its primary pharmacological target is presumed to be the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] This guide will navigate the essential experimental workflows to validate this primary target engagement and, crucially, to delineate a comprehensive selectivity profile against potential off-targets. We will explore the rationale behind each experimental choice, offering insights honed from extensive experience in compound profiling and mechanism-of-action studies.

The clinical utility of nicotinic acid is often hampered by off-target effects, most notably a cutaneous flushing response.[1] Therefore, for a novel derivative like 5-Morpholin-4-YL-nicotinic acid, a thorough understanding of its selectivity is not merely an academic exercise but a critical step in evaluating its therapeutic potential.

Part 1: Primary Target Engagement and Functional Characterization

Before embarking on a broad selectivity screen, it is imperative to confirm and quantify the interaction of 5-Morpholin-4-YL-nicotinic acid with its putative primary target, GPR109A. This involves a multi-pronged approach to not only measure binding affinity but also to characterize the functional consequences of this binding.

Quantifying Binding Affinity: Radioligand Binding Assays

The initial step is to determine the binding affinity (Ki) of 5-Morpholin-4-YL-nicotinic acid for GPR109A. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the receptor.

Experimental Rationale: This assay provides a direct measure of the physical interaction between the compound and the receptor. A high binding affinity is a prerequisite for potent functional activity.

Assessing Functional Activity: cAMP and β-Arrestin Recruitment Assays

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] A functional assay measuring cAMP levels in cells expressing GPR109A is a direct readout of the compound's agonist or antagonist activity.

Experimental Rationale: Measuring cAMP modulation confirms that the compound not only binds to the receptor but also elicits a functional response through the canonical G-protein signaling pathway. This allows for the determination of the compound's potency (EC50) and efficacy.

In addition to G-protein signaling, many GPCRs also signal through β-arrestin pathways, which can mediate distinct physiological effects.[2] A β-arrestin recruitment assay is therefore crucial to fully characterize the compound's functional profile and to identify potential signaling bias.

Experimental Rationale: This assay provides a more complete picture of the compound's pharmacology. A compound that is biased towards G-protein signaling and away from β-arrestin recruitment might have a different side-effect profile compared to a balanced agonist.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Production Gi->AC Inhibits PKA PKA cAMP->PKA Activates Compound 5-Morpholin-4-YL- nicotinic acid Compound->GPR109A Binds to

GPR109A Signaling Pathway

Part 2: Comprehensive Selectivity Profiling

A truly selective compound interacts with its intended target at concentrations significantly lower than those required to interact with other biological molecules. The following experimental strategies are designed to rigorously assess the selectivity of 5-Morpholin-4-YL-nicotinic acid.

Broad Off-Target Screening: GPCR and Kinase Panels

The most efficient way to assess broad selectivity is to screen the compound against large panels of known biological targets. Several commercial vendors, such as Eurofins Discovery and Reaction Biology, offer comprehensive screening panels.[3][4]

  • GPCR Panel: A panel of over 100 GPCRs should be selected to identify any potential off-target interactions within this large family of receptors.[3]

  • Kinase Panel: Given that many small molecules exhibit off-target kinase activity, screening against a broad kinome panel is essential.[4]

Experimental Rationale: These broad screens act as a dragnet to catch any significant off-target activities. The data generated allows for a quantitative assessment of selectivity by comparing the potency at GPR109A with the potency at any identified off-targets.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are invaluable, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[5] This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5]

Experimental Rationale: CETSA provides direct evidence of target engagement within intact cells, thereby validating the physiological relevance of the in vitro findings. It can also uncover off-target interactions that may not be present in recombinant assay formats.

cluster_workflow Selectivity Assessment Workflow Start 5-Morpholin-4-YL- nicotinic acid Primary_Target Primary Target Validation (GPR109A) Start->Primary_Target Binding_Assay Radioligand Binding (Ki) Primary_Target->Binding_Assay Functional_Assay Functional Assays (cAMP, β-Arrestin) (EC50, Efficacy) Primary_Target->Functional_Assay Off_Target Off-Target Profiling Binding_Assay->Off_Target Functional_Assay->Off_Target GPCR_Panel Broad GPCR Panel Screening Off_Target->GPCR_Panel Kinase_Panel Kinome-wide Profiling Off_Target->Kinase_Panel CETSA Cellular Thermal Shift Assay (CETSA) GPCR_Panel->CETSA Kinase_Panel->CETSA Data_Analysis Data Integration & Selectivity Analysis CETSA->Data_Analysis

Selectivity Assessment Workflow Diagram

Part 3: Comparative Selectivity Analysis

To put the selectivity profile of 5-Morpholin-4-YL-nicotinic acid into context, it is essential to compare it with a known clinically used compound targeting the same receptor. Acipimox, another nicotinic acid derivative, serves as an excellent comparator.[6]

Target 5-Morpholin-4-YL-nicotinic acid (Hypothetical Data) Acipimox (Literature Data) Nicotinic Acid (Literature Data)
GPR109A (Ki) e.g., 50 nMe.g., ~1 µM~100 nM[7]
GPR109A (cAMP EC50) e.g., 100 nMe.g., ~5 µM~300 nM[7]
Selected Off-Target 1 >10 µM>10 µM>10 µM
Selected Off-Target 2 >10 µM>10 µM>10 µM
Selectivity Ratio (Off-Target 1 / GPR109A) >100-fold>10-fold>33-fold

Part 4: Detailed Experimental Protocols

cAMP Functional Assay Protocol

This protocol outlines a typical procedure for a cell-based cAMP assay using a commercially available kit.

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in appropriate media.

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 5-Morpholin-4-YL-nicotinic acid in assay buffer.

  • Assay Procedure:

    • Remove culture media from the cells.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Add 10 µL of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of lysis buffer containing the cAMP detection reagents.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general workflow for a CETSA experiment followed by Western blot analysis.

  • Cell Culture and Treatment: Culture a suitable cell line endogenously expressing the target protein. Treat cells with either vehicle or 5-Morpholin-4-YL-nicotinic acid at the desired concentration for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Cool to room temperature for 3 minutes.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[8]

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[8]

  • Protein Analysis: Collect the supernatant and analyze the protein concentration. Prepare samples for Western blotting.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

cluster_cetsa CETSA Protocol Workflow Start Cells expressing target protein Treatment Treat with Vehicle or Compound Start->Treatment Heating Heat to a range of temperatures Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble & precipitated fractions Lysis->Centrifugation Analysis Analyze soluble fraction by WB Centrifugation->Analysis Result Generate melting curves Analysis->Result

CETSA Protocol Workflow

Conclusion

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug development. For 5-Morpholin-4-YL-nicotinic acid, a systematic approach beginning with rigorous validation of its interaction with the primary target, GPR109A, followed by broad off-target profiling and cellular target engagement studies, is essential. The methodologies outlined in this guide provide a robust framework for generating a detailed selectivity profile. This, in turn, will enable a more informed evaluation of its therapeutic potential and a clearer understanding of its possible side-effect liabilities, ultimately guiding its path in the drug discovery pipeline.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • The Role and Mechanism of Gut Microbiota and Metabolites in Vascular Calcification. MDPI. [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β Cells. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • Tolerability and effects of high doses acipimox as additional lipid-lowering therapy in familial hypercholesterolemia. PubMed. [Link]

  • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. NIH. [Link]

  • gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts. Eurofins Discovery. [Link]

  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • What is the mechanism of Acipimox?. Patsnap Synapse. [Link]

  • Effects of acipimox on the lipolysis rate in subcutaneous adipose tissue of obese subjects. PubMed. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. PubMed. [Link]

  • Why Study GPCR Arrestin Recruitment?. Eurofins DiscoverX. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Role of the nicotinic acid group in NAADP receptor selectivity. PubMed. [Link]

  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

  • Inhibition of lipolysis by nicotinic acid and by acipimox. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Morpholin-4-YL-nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Morpholin-4-YL-nicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from the known hazards of its core components: morpholine and nicotinic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.[1]

Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance on Safety

Given that 5-Morpholin-4-YL-nicotinic acid is a derivative of both morpholine and nicotinic acid, a conservative approach to safety is paramount. The morpholine component suggests potential corrosive properties, while nicotinic acid can cause skin and eye irritation.[2] Therefore, adherence to strict safety protocols is mandatory.

Core Chemical Hazards:

Hazard ProfileAssociated ComponentPotential Effects
Corrosivity MorpholineCan cause severe skin burns and eye damage.[3]
Irritation Nicotinic AcidMay cause skin, eye, and respiratory irritation.[2]
Toxicity Morpholine/Nicotinic Acid DerivativesHarmful if swallowed, toxic in contact with skin or if inhaled.[1]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably under a chemical fume hood.[1]

Step-by-Step Disposal Protocol: Ensuring a Safe and Compliant Waste Stream

The following protocol provides a general framework for the safe disposal of 5-Morpholin-4-YL-nicotinic acid. This process is designed to be self-validating by ensuring that each step mitigates risk and adheres to established safety standards.

Step 1: Waste Characterization

Before disposal, the waste must be characterized to determine if it is hazardous. Chemical waste generators are responsible for this determination.[4] This can be done by consulting your institution's EHS department, who can assess the compound's properties for:

  • Ignitability: The ability to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The potential to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Given the properties of its parent compounds, it is highly likely that 5-Morpholin-4-YL-nicotinic acid will be classified as hazardous waste.

Step 2: Segregation and Storage

Proper segregation and storage of chemical waste is crucial to prevent accidental reactions.

  • Dedicated Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[5] The container must be kept closed except when adding waste.[5]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Morpholin-4-YL-nicotinic acid" (no abbreviations)

    • The concentration and composition of the waste

    • The date the waste was first added to the container

    • The associated hazards (e.g., Corrosive, Irritant)

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4][6] Use secondary containment for all liquid hazardous wastes.[5]

Step 3: Waste Collection and Disposal

Never dispose of 5-Morpholin-4-YL-nicotinic acid down the drain or in the regular trash.[5][7]

  • Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS department or designated hazardous waste management provider. They will provide instructions for collection and transport.

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). Common disposal methods for similar chemical compounds include:

    • Incineration: This is a preferred method for many organic compounds, including morpholine.[8]

    • Neutralization: For corrosive wastes, a neutralization step with a suitable acid may be performed at the treatment facility before final disposal.[3]

Disposal Workflow Diagram:

G cluster_0 Laboratory Operations cluster_1 Waste Management A Generate Waste (5-Morpholin-4-YL-nicotinic acid) B Characterize Waste (Consult EHS) A->B Step 1 C Segregate and Store (Labeled, Closed Container) B->C Step 2 D Request Waste Pickup (Contact EHS) C->D Step 3 E Professional Transport (to TSDF) D->E F Final Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of 5-Morpholin-4-YL-nicotinic acid.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[3]

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Regulatory Framework: Adherence to the Law

The disposal of chemical waste is governed by strict regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[9] These regulations, including the Resource Conservation and Recovery Act (RCRA), are in place to protect human health and the environment.[9] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provides alternative standards for managing hazardous waste in these settings.[10] It is the responsibility of the chemical waste generator to comply with all applicable federal, state, and local regulations.[4]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 5-Morpholin-4-YL-nicotinic acid is a critical component of responsible research. By understanding the potential hazards, implementing robust safety protocols, and adhering to all regulatory requirements, we can ensure the safety of ourselves, our colleagues, and the environment. Always prioritize consultation with your institution's EHS department to ensure your disposal practices are both safe and compliant.

References

  • Morpholine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Wh
  • Morpholine (HSG 92, 1995). Inchem.org.
  • Essential Procedures for the Safe Disposal of 4-(o-Methoxythiobenzoyl)morpholine. Benchchem.
  • SAFETY D
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY D
  • SAFETY D
  • The NIH Drain Discharge Guide.
  • SIGMA-ALDRICH MATERIAL SAFETY D
  • Waste, Chemical, and Cleanup Enforcement. US EPA.

Sources

Technical Safety & Operational Manual: 5-Morpholin-4-yl-nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Morpholin-4-YL-nicotinic acid Audience: Researchers, scientists, and drug development professionals.

Chemical Intelligence & Hazard Logic

Compound Identity: 5-Morpholin-4-yl-nicotinic acid (also known as 5-Morpholinonicotinic acid) CAS Number: 263270-06-0 Molecular Formula: C₁₀H₁₂N₂O₃ Physical State: Solid (Powder)

Hazard Mechanism Analysis

To safely handle this compound, one must understand why it poses a risk. This molecule combines a pyridine-3-carboxylic acid core (nicotinic acid) with a morpholine substituent .

  • Acidic Functionality (Carboxylic Acid): The C-3 carboxylic acid group (

    
    ) acts as a proton donor. Upon contact with moist mucous membranes (eyes, lungs), it protonates tissue proteins, leading to immediate irritation (H315, H319).
    
  • Nitrogenous Base (Morpholine/Pyridine): While the carboxylic acid dominates the pH profile, the nitrogen atoms can facilitate tissue penetration.

  • Particulate Risk (H335): As a solid powder, the primary vector for exposure is inhalation of airborne dust, which triggers inflammation in the upper respiratory tract.

  • Acute Toxicity (H302): Classified as "Harmful if swallowed," likely due to systemic effects of the nicotinic acid derivative interfering with cellular metabolism if ingested in significant quantities.

Hazard ClassGHS CodeStatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.Strict hygiene; no open vessels outside hood.
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact causes dermatitis; gloves mandatory.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Dust can cause corneal injury; eye protection critical.
STOT - SE H335 May cause respiratory irritation.[2][3]Zero-tolerance for open-bench handling of powder.

The Defense Layer: PPE & Engineering Controls

Safety is not just about wearing gear; it is about creating a redundant barrier system.

A. Respiratory Protection (The Primary Barrier)

Standard: Engineering Control (Fume Hood).

  • Requirement: All weighing, transfer, and solubilization must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Backup (Spill/Maintenance): If the hood sash must be raised or if cleaning a spill outside the hood, use a NIOSH-approved N95 or P100 particulate respirator .

  • Why? H335 (Respiratory Irritation) means even minor inhalation can cause coughing and airway inflammation. The hood prevents the "dust cloud" generated during weighing from reaching the user's breathing zone.

B. Dermal Protection (The Secondary Barrier)

Gloves: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double-gloving is recommended during the initial weighing step to prevent cross-contamination.

  • Breakthrough Logic: Nitrile provides excellent resistance to solid organic acids. If the compound is dissolved in solvents (e.g., DCM, DMSO), select gloves based on the solvent's breakthrough time, as the solvent acts as the carrier vehicle.

  • Body: Lab coat (buttoned to the neck) and long pants. No exposed skin on legs or feet.

C. Ocular Protection

Standard: Chemical Safety Goggles (ANSI Z87.1).

  • Why? Safety glasses with side shields are the minimum, but goggles are superior for powders. Fine dust can bypass side shields and dissolve in the eye's tear film, creating a localized acidic solution that causes severe irritation (H319).

PPE Decision Logic Diagram

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Check Check Solvent Type Solution->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Hood->Standard_PPE Yes (Sash < 18") Resp_Req ADD: N95/P100 Respirator + Tight-fitting Goggles Hood->Resp_Req No / Cleaning Spill Glove_Select Select Gloves based on Solvent Breakthrough Time Solvent_Check->Glove_Select Glove_Select->Standard_PPE

Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and engineering control availability.

Operational Workflow: Safe Handling Protocol

Step 1: Preparation
  • Verify Ventilation: Check the fume hood monitor to ensure flow is active.

  • Clear Space: Remove unnecessary clutter from the hood to prevent air turbulence which can disperse powder.

  • Prepare Waste: Have a solid hazardous waste container ready inside the hood.

Step 2: Weighing & Transfer (Critical Risk Point)
  • The Risk: Static electricity can cause the fine powder to "jump" or disperse during transfer.

  • Technique:

    • Use an antistatic gun or static eliminator if available.

    • Tare the receiving vial/flask before opening the chemical container.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Draft Shield: If the balance is sensitive, use a draft shield, but ensure the transfer happens deep inside the hood (at least 6 inches back).

Step 3: Solubilization
  • Solvent Choice: 5-Morpholinonicotinic acid is an organic acid. It will likely dissolve in DMSO or Methanol . It may require a base (like DIPEA or TEA) to fully solubilize in non-polar organic solvents by deprotonating the carboxylic acid.

  • Procedure: Add solvent slowly down the side of the vessel to minimize aerosol generation. Cap immediately after addition.

Step 4: Reaction & Cleanup
  • Once dissolved, the inhalation risk drops significantly, but the skin absorption risk (via solvent carrier) increases.

  • Wipe down the balance and surrounding area with a damp paper towel (solvent-soaked) immediately after weighing. Dispose of the towel as solid hazardous waste.

Safe Handling Lifecycle Diagram

Handling_Lifecycle Storage Storage (Cool, Dry, Sealed) Transfer Transfer to Hood (Closed Container) Storage->Transfer Weighing Weighing (Sash Low, No Drafts) Transfer->Weighing High Dust Risk Solubilization Solubilization (Add Solvent, Cap) Weighing->Solubilization Dissolve Disposal Disposal (Acidic Organic Waste) Weighing->Disposal Contaminated Wipes Reaction Reaction / Use (Standard Precautions) Solubilization->Reaction Reaction->Disposal

Figure 2: Operational lifecycle emphasizing the high-risk "Weighing" phase where dust exposure is most likely.[4]

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area to let dust settle.

  • PPE Up: Wear N95/P100 respirator, goggles, and double nitrile gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

  • Cleanup: Scoop up the wet material and place it in a hazardous waste bag. Wipe the area 3 times with water and detergent.

  • Neutralization: As a nicotinic acid derivative, the residue is acidic. A final wipe with a weak sodium bicarbonate solution can neutralize traces.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Lift eyelids. Seek medical attention immediately (acidic irritation can cause lasting damage).

  • Skin Contact: Wash with plenty of soap and water.[1][2][3] Remove contaminated clothing.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal[1][2][4][6]
  • Classification: Hazardous Organic Waste (Solid or Liquid).

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic reactions.

  • Labeling: Label clearly as "Contains 5-Morpholinonicotinic acid - Irritant."

References

  • PubChem. (n.d.).[5] Compound Summary: Nicotinic Acid Derivatives. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved January 30, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Morpholin-4-YL-nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Morpholin-4-YL-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.